Product packaging for Ophiopogonone C(Cat. No.:)

Ophiopogonone C

Katalognummer: B12299904
Molekulargewicht: 354.3 g/mol
InChI-Schlüssel: MNAZQDBGIVJQLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Ophiopogonone C has been reported in Ophiopogon japonicus with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14O7 B12299904 Ophiopogonone C

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C19H14O7

Molekulargewicht

354.3 g/mol

IUPAC-Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochromene-8-carbaldehyde

InChI

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21-22H,4,8H2,1H3

InChI-Schlüssel

MNAZQDBGIVJQLS-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C=O)O

Herkunft des Produkts

United States

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Ophiopogonone C using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Ophiopogonone C using High-Performance Liquid Chromatography (HPLC). The protocols detailed below are based on established methods for the analysis of structurally related flavones and homoisoflavonoids found in Ophiopogon japonicus and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a homoisoflavonoid found in the roots of Ophiopogon japonicus (Mai Men Dong), a plant widely used in traditional medicine. The quantification of this compound is crucial for the quality control of raw materials, standardization of herbal preparations, and for pharmacokinetic studies in drug development. This document outlines a reliable and accurate HPLC method for this purpose.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (ultrapure, 18.2 MΩ·cm).

  • Reference Standard: this compound (purity ≥ 98%).

  • Columns: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[1]

  • Sample Preparation: Syringe filters (0.45 µm).

Instrumentation

A standard HPLC system equipped with:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • UV-Vis or Photodiode Array (PDA) Detector

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Ophiopogon japonicus root)
  • Grinding: Grind the dried roots of Ophiopogon japonicus into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered sample into a conical flask.

    • Add 50 mL of methanol and sonicate for 30 minutes.

    • Allow the mixture to cool to room temperature.

    • Replenish the lost weight with methanol and shake well.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

ParameterRecommended Condition
Column C18, 4.6 mm × 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (58:42, v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection Wavelength 280 nm[1]
Injection Volume 15 µL[1]

Method Validation Parameters

For robust and reliable quantitative results, the HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below, with typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Precision (Repeatability) The precision under the same operating conditions over a short interval of time.Relative Standard Deviation (RSD) < 2%
Intermediate Precision The precision within the same laboratory but on different days, with different analysts, or on different equipment.RSD < 3%
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Recovery between 98% and 102%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.Peak purity analysis, no interfering peaks at the retention time of the analyte.

Data Presentation

The quantitative data obtained from the analysis should be presented in a clear and structured manner.

Table 1: Linearity Data for this compound
Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Regression Equation [Insert Equation]
Correlation Coefficient (r²) [Insert Value]
Table 2: Precision and Accuracy Data for this compound
Concentration (µg/mL)Intra-day Precision (RSD, n=6)Inter-day Precision (RSD, n=6)Accuracy (Recovery, %)
Low QC[Insert Data][Insert Data][Insert Data]
Mid QC[Insert Data][Insert Data][Insert Data]
High QC[Insert Data][Insert Data][Insert Data]

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis sample_prep Sample Preparation (Grinding, Extraction, Filtration) hplc_system HPLC System (C18 Column, Mobile Phase) sample_prep->hplc_system standard_prep Standard Preparation (Stock & Working Solutions) standard_prep->hplc_system hplc_conditions Chromatographic Conditions (Flow Rate, Temp, Wavelength) data_acquisition Data Acquisition (Chromatogram) hplc_system->data_acquisition quantification Quantification (Peak Area Integration) data_acquisition->quantification results Results (Concentration Calculation) quantification->results

Caption: Workflow for this compound Analysis.

Logical Relationship of Method Validation

The relationship between different method validation parameters is illustrated below.

validation_relationship MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Linearity->LOD Linearity->LOQ Precision->Accuracy

References

Ophiopogonone C: In Vitro Cell Culture Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonone C is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus. This plant has a long history of use in traditional Chinese medicine for treating inflammatory diseases.[1] Emerging research indicates that this compound possesses a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making it a compound of interest for therapeutic development.[2] These application notes provide detailed protocols for in vitro cell culture assays to investigate the bioactivities of this compound.

Data Presentation

The following tables summarize quantitative data from studies on this compound and related compounds from Ophiopogon japonicus, providing a reference for expected outcomes and effective concentration ranges.

Table 1: Cytotoxicity of Ophiopogonin C in Human Tumor Cell Lines

Cell LineIC50 (µM)
MG-63 (Osteosarcoma)19.76
SNU387 (Hepatocellular Carcinoma)15.51

Data adapted from a study on Ophiopogonin C, a structurally related steroidal glycoside from Ophiopogon japonicus.[3]

Table 2: Anti-inflammatory Activity of Compounds from Ophiopogon japonicus in LPS-stimulated RAW 264.7 Macrophages

CompoundAssayIC50 (µg/mL)
Compound 5 (desmethylisoophiopogonone B)Nitric Oxide (NO) Production14.1 ± 1.5
Compound 7 (5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone)Nitric Oxide (NO) Production10.9 ± 0.8
Compound 10 (4'-O-Demethylophiopogonanone E)Nitric Oxide (NO) Production66.4 ± 3.5
IL-1β Production32.5 ± 3.5
IL-6 Production13.4 ± 2.3

These compounds are homoisoflavonoids, structurally similar to this compound, isolated from Ophiopogon japonicus.[4][5]

Experimental Protocols

Assessment of Cytotoxicity using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., HepG2, A549, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Replace the old medium with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting a dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound C Incubate for 24-72h D Add MTT reagent E Incubate for 4h F Add DMSO to dissolve formazan G Measure absorbance at 570 nm H Calculate IC50

Anti-inflammatory Activity Assessment in LPS-stimulated RAW 264.7 Macrophages

This protocol evaluates the potential of this compound to inhibit the production of pro-inflammatory mediators.

2.1. Nitric Oxide (NO) Production Assay (Griess Test)

Materials:

  • RAW 264.7 macrophage cells

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • DMEM, FBS, Penicillin-Streptomycin

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Add LPS (1 µg/mL final concentration) to the wells (except for the negative control) and incubate for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B to the supernatant.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO production.

  • Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

2.2. Pro-inflammatory Cytokine (IL-6, TNF-α) Measurement by ELISA

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • ELISA kits for mouse IL-6 and TNF-α

  • DMEM, FBS, Penicillin-Streptomycin

Procedure:

  • Cell Culture and Treatment: Follow steps 1-3 from the Nitric Oxide Production Assay.

  • Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant.

  • ELISA: Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on the standard curve provided in the kit.

G cluster_workflow Anti-inflammatory Assay Workflow A Seed RAW 264.7 cells B Pre-treat with this compound C Stimulate with LPS D Incubate for 24h E Collect supernatant

Investigation of Signaling Pathways (NF-κB and MAPK) by Western Blot

This protocol is to determine if this compound exerts its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 15-60 minutes, as pathway activation is rapid).

  • Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Densitometry analysis can be used to quantify the changes in protein phosphorylation. The levels of phosphorylated proteins should be normalized to their respective total protein levels.

G cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 IKK IKK IkBa IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 (nucleus) Inflammation Inflammatory Genes (NO, IL-6, TNF-α) OphC This compound

G cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 MAPKKK MAPKKK MAPKK MAPKK MAPK MAPK (ERK, p38, JNK) AP1 AP-1 (nucleus) Inflammation Inflammatory Genes OphC This compound

Conclusion

This compound is a promising natural compound with potential therapeutic applications. The protocols outlined above provide a framework for the systematic in vitro evaluation of its cytotoxic and anti-inflammatory properties, as well as for elucidating its mechanism of action through the investigation of key inflammatory signaling pathways. These assays are fundamental for the preclinical assessment of this compound and can guide further research and development efforts.

References

Application Notes and Protocols for Ophiopogonone C Animal Model Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for designing and conducting preclinical animal studies to evaluate the therapeutic potential of Ophiopogonone C in various disease models. The following sections offer comprehensive experimental workflows, data presentation guidelines, and insights into the underlying signaling pathways.

I. Diabetic Nephropathy Animal Model

A. Introduction

Diabetic nephropathy (DN) is a major microvascular complication of diabetes and a leading cause of end-stage renal disease. This compound, a homoisoflavonoid from Ophiopogon japonicus, has demonstrated potential therapeutic effects in preclinical studies. This protocol outlines the experimental design for evaluating this compound in a streptozotocin (STZ)-induced diabetic rat model. This model mimics key features of human DN, including hyperglycemia, renal dysfunction, and pathological changes. The transforming growth factor-beta 1 (TGF-β1) signaling pathway, a key mediator in the pathogenesis of DN, is a primary focus of this experimental design.

B. Experimental Protocol

1. Animal Model Induction:

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: House animals for one week under standard conditions (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard diet and water.

  • Induction of Diabetes: After overnight fasting, induce diabetes with a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 65 mg/kg, dissolved in 0.1 M citrate buffer (pH 4.5). The control group receives an equivalent volume of citrate buffer.

  • Confirmation of Diabetes: 72 hours post-injection, confirm diabetes by measuring fasting blood glucose (FBG) levels. Rats with FBG levels higher than 16.7 mM are considered diabetic and included in the study.

2. Experimental Groups and Treatment:

  • Grouping: Randomly divide the diabetic rats into the following groups (n=12 per group):

    • Diabetic Control (DN): Diabetic rats receiving the vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • This compound Low Dose (OP-C-L): Diabetic rats receiving a low dose of this compound.

    • This compound High Dose (OP-C-H): Diabetic rats receiving a high dose of this compound.

    • Positive Control: Diabetic rats receiving a standard-of-care drug (e.g., an ACE inhibitor).

    • Normal Control (NC): Non-diabetic rats receiving the vehicle.

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for a period of 12 weeks.

3. Outcome Measures:

  • Metabolic Parameters: Monitor body weight and FBG weekly. At the end of the study, collect blood for analysis of serum creatinine, blood urea nitrogen (BUN), and albumin.

  • Renal Function: Collect 24-hour urine samples at baseline and at the end of the study to measure urinary protein excretion and creatinine clearance.

  • Histopathology: At the end of the 12-week treatment period, euthanize the animals and collect the kidneys. Fix one kidney in 10% neutral buffered formalin for histological analysis (H&E and PAS staining) to assess glomerular and tubular changes.

  • Molecular Analysis: Snap-freeze the other kidney in liquid nitrogen for Western blot and real-time PCR analysis of key proteins in the TGF-β1/Smad signaling pathway (e.g., TGF-β1, p-Smad2/3).

C. Data Presentation

Table 1: Effects of this compound on Renal Function and Biochemical Parameters in STZ-Induced Diabetic Rats

Parameter Normal Control Diabetic Control This compound (Low Dose) This compound (High Dose) Positive Control
Body Weight (g)
Fasting Blood Glucose (mmol/L)
Serum Creatinine (μmol/L)
Blood Urea Nitrogen (mmol/L)
24h Urinary Protein (mg/24h)
Creatinine Clearance (mL/min)

| Kidney/Body Weight Ratio | | | | | |

D. Diagrams

G Experimental Workflow for Diabetic Nephropathy Model cluster_0 Animal Preparation cluster_1 Treatment Phase cluster_2 Outcome Assessment acclimatization Acclimatization (1 week) stz_injection STZ Injection (65 mg/kg, i.p.) acclimatization->stz_injection glucose_monitoring Fasting Blood Glucose (>16.7 mM) stz_injection->glucose_monitoring grouping Grouping (5 groups) glucose_monitoring->grouping treatment Daily Oral Gavage (12 weeks) grouping->treatment biochemical Biochemical Analysis (Blood & Urine) treatment->biochemical histology Histopathology (Kidney sections) biochemical->histology molecular Molecular Analysis (Western Blot, PCR) histology->molecular

Figure 1: Experimental workflow for the diabetic nephropathy animal model.

TGF_beta_pathway TGF-β/Smad Signaling Pathway in Diabetic Nephropathy cluster_nucleus Nuclear Events TGFb TGF-β1 Receptor TGF-β Receptor TGFb->Receptor Smad23 Smad2/3 Receptor->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription (Fibronectin, Collagen) Smad_complex->Gene_transcription Fibrosis Renal Fibrosis Gene_transcription->Fibrosis OphiopogononeC This compound OphiopogononeC->pSmad23 inhibits

Figure 2: TGF-β/Smad signaling pathway in diabetic nephropathy.

II. Alzheimer's Disease Animal Model

A. Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, amyloid-beta (Aβ) plaque deposition, and neuroinflammation. While no studies have directly evaluated this compound in AD models, its known anti-inflammatory properties suggest a therapeutic potential. This protocol outlines a hypothetical experimental design using the 5xFAD transgenic mouse model, which rapidly develops Aβ pathology and associated neuroinflammation, making it suitable for screening potential therapeutics.[1] The primary objective is to assess the impact of this compound on Aβ deposition, neuroinflammation, and cognitive function.

B. Experimental Protocol

1. Animal Model:

  • Animals: 5xFAD transgenic mice and wild-type littermates (3 months of age). The 5xFAD mouse model overexpresses human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial AD mutations, leading to accelerated Aβ accumulation.[1]

  • Acclimatization: House animals for one week under standard conditions.

2. Experimental Groups and Treatment:

  • Grouping: Randomly divide the 5xFAD mice into the following groups (n=15 per group):

    • 5xFAD Vehicle: 5xFAD mice receiving the vehicle.

    • 5xFAD + this compound (Low Dose): 5xFAD mice receiving a low dose of this compound.

    • 5xFAD + this compound (High Dose): 5xFAD mice receiving a high dose of this compound.

    • Wild-type Control: Wild-type littermates receiving the vehicle.

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for 3 months.

3. Outcome Measures:

  • Behavioral Testing: At the end of the treatment period, conduct a battery of behavioral tests to assess cognitive function, including:

    • Morris Water Maze: To evaluate spatial learning and memory.

    • Y-maze: To assess short-term working memory.

  • Immunohistochemistry: Following behavioral testing, euthanize the mice and collect the brains. Perfuse with paraformaldehyde and process for immunohistochemical analysis of:

    • Aβ plaques: Using anti-Aβ antibodies (e.g., 6E10).

    • Microgliosis: Using anti-Iba1 antibodies.

    • Astrocytosis: Using anti-GFAP antibodies.

  • Biochemical Analysis: Homogenize one hemisphere of the brain to measure levels of soluble and insoluble Aβ40 and Aβ42 by ELISA.

  • Inflammatory Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using a multiplex assay.

C. Data Presentation

Table 2: Effects of this compound on Neuropathology and Cognition in 5xFAD Mice

Parameter Wild-type Control 5xFAD Vehicle 5xFAD + this compound (Low Dose) 5xFAD + this compound (High Dose)
Morris Water Maze (Escape Latency, s)
Y-maze (% Spontaneous Alternation)
Aβ Plaque Load (%)
Iba1-positive Microglia (cells/mm²)
GFAP-positive Astrocytes (cells/mm²)
Soluble Aβ42 (pg/mg protein)
Insoluble Aβ42 (pg/mg protein)
TNF-α (pg/mg protein)

| IL-1β (pg/mg protein) | | | | |

D. Diagrams

G Experimental Workflow for Alzheimer's Disease Model cluster_0 Animal Preparation cluster_1 Treatment Phase cluster_2 Outcome Assessment animal_model 5xFAD Mice (3 months old) acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Grouping (4 groups) acclimatization->grouping treatment Daily Oral Gavage (3 months) grouping->treatment behavioral Behavioral Testing (MWM, Y-maze) treatment->behavioral immuno Immunohistochemistry (Aβ, Iba1, GFAP) behavioral->immuno biochemical Biochemical Analysis (Aβ ELISA, Cytokines) immuno->biochemical

Figure 3: Experimental workflow for the Alzheimer's disease animal model.

III. Acute Lung Injury Animal Model

A. Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by severe pulmonary inflammation and damage to the alveolar-capillary barrier. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce ALI in animal models. This protocol details an experimental design to investigate the protective effects of this compound in an LPS-induced ALI mouse model. The PI3K/Akt signaling pathway, which plays a crucial role in regulating inflammation, is a key focus of this investigation.[2][3]

B. Experimental Protocol

1. Animal Model Induction:

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: House animals for one week under standard conditions.

  • Induction of ALI: Anesthetize mice and intratracheally instill LPS (5 mg/kg) in a small volume of sterile saline. The control group receives sterile saline only.

2. Experimental Groups and Treatment:

  • Grouping: Randomly divide the mice into the following groups (n=10 per group):

    • Control: Saline instillation + vehicle treatment.

    • LPS + Vehicle: LPS instillation + vehicle treatment.

    • LPS + this compound (Low Dose): LPS instillation + low dose this compound.

    • LPS + this compound (High Dose): LPS instillation + high dose this compound.

    • LPS + Dexamethasone: LPS instillation + dexamethasone (positive control).

  • Drug Administration: Administer this compound, dexamethasone, or vehicle intraperitoneally 1 hour before LPS instillation.

3. Outcome Measures:

  • Bronchoalveolar Lavage (BAL) Fluid Analysis: 24 hours after LPS instillation, euthanize the mice and perform a bronchoalveolar lavage. Analyze the BAL fluid for:

    • Total and differential cell counts: To quantify inflammatory cell infiltration.

    • Total protein concentration: As an indicator of alveolar-capillary barrier permeability.

    • Pro-inflammatory cytokines: (e.g., TNF-α, IL-1β, IL-6) by ELISA.

  • Lung Histopathology: Collect the lungs and fix in 10% formalin. Embed in paraffin, section, and stain with H&E to assess lung injury, including edema, inflammation, and alveolar damage.

  • Lung Wet/Dry Weight Ratio: To quantify pulmonary edema.

  • Molecular Analysis: Homogenize lung tissue for Western blot analysis of key proteins in the PI3K/Akt signaling pathway (e.g., p-PI3K, p-Akt).

C. Data Presentation

Table 3: Effects of this compound on LPS-Induced Acute Lung Injury in Mice

Parameter Control LPS + Vehicle LPS + this compound (Low Dose) LPS + this compound (High Dose) LPS + Dexamethasone
BALF Total Cells (x10⁴)
BALF Neutrophils (x10⁴)
BALF Protein (mg/mL)
Lung Wet/Dry Ratio
Lung Injury Score
TNF-α in BALF (pg/mL)

| IL-6 in BALF (pg/mL) | | | | | |

D. Diagrams

G Experimental Workflow for Acute Lung Injury Model cluster_0 Animal Preparation cluster_1 Data Collection (24h post-LPS) acclimatization Acclimatization (1 week) treatment Pre-treatment (this compound, i.p.) acclimatization->treatment lps_instillation LPS Instillation (5 mg/kg, i.t.) treatment->lps_instillation balf BALF Analysis (Cells, Protein, Cytokines) lps_instillation->balf histology Lung Histopathology balf->histology wet_dry Lung Wet/Dry Ratio histology->wet_dry molecular Molecular Analysis wet_dry->molecular

Figure 4: Experimental workflow for the acute lung injury animal model.

PI3K_Akt_pathway PI3K/Akt Signaling Pathway in Acute Lung Injury cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K activates pPI3K p-PI3K PI3K->pPI3K Akt Akt pPI3K->Akt activates pAkt p-Akt Akt->pAkt NFkB NF-κB pAkt->NFkB activates pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) pNFkB->Cytokines promotes transcription Inflammation Lung Inflammation Cytokines->Inflammation OphiopogononeC This compound OphiopogononeC->pAkt inhibits

Figure 5: PI3K/Akt signaling pathway in acute lung injury.

References

Ophiopogonone C: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonone C is an isoflavone derived from the tuber of Ophiopogon japonicus, a plant with a long history of use in traditional medicine for treating inflammatory and cardiovascular conditions.[1] As a member of the homoisoflavonoid class of compounds, this compound presents a promising candidate for drug discovery and development, particularly in the context of inflammatory diseases. These application notes provide a comprehensive overview of the current understanding of this compound's biological activities and offer detailed protocols for establishing preclinical research models to investigate its therapeutic potential.

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-inflammatory properties. Research indicates that it can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.[2] While direct comprehensive studies on this compound are emerging, research on related homoisoflavonoids from Ophiopogon japonicus suggests that the anti-inflammatory effects are likely mediated through the modulation of key signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory response, and compounds from Ophiopogon japonicus have been shown to inhibit the phosphorylation of ERK1/2 and JNK, key components of the MAPK pathway.[2][3] The NF-κB pathway, a critical regulator of pro-inflammatory gene expression, is also a likely target.[4]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the anti-inflammatory activity of this compound and related homoisoflavonoids from Ophiopogon japonicus. This data provides a baseline for expected efficacy in preclinical models.

CompoundTargetAssay SystemIC50 ValueReference
This compound Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cells80.2 ± 2.3 µg/mL[2]
4'-O-Demethylophiopogonanone EIL-1β ProductionLPS-stimulated RAW 264.7 cells32.5 ± 3.5 µg/mL[2][3]
4'-O-Demethylophiopogonanone EIL-6 ProductionLPS-stimulated RAW 264.7 cells13.4 ± 2.3 µg/mL[2][3]
Ophiopogonanone HNitric Oxide (NO) ProductionLPS-stimulated BV-2 microglial cells20.1 µM[5]
Compound 4 (from O. japonicus)Nitric Oxide (NO) ProductionLPS-stimulated BV-2 microglial cells17.0 µM[5]
Compound 6 (from O. japonicus)Nitric Oxide (NO) ProductionLPS-stimulated BV-2 microglial cells7.8 µM[5]
Compound 7 (from O. japonicus)Nitric Oxide (NO) ProductionLPS-stimulated BV-2 microglial cells5.1 µM[5]
Compound 10 (from O. japonicus)Nitric Oxide (NO) ProductionLPS-stimulated BV-2 microglial cells19.2 µM[5]
Compound 11 (from O. japonicus)Nitric Oxide (NO) ProductionLPS-stimulated BV-2 microglial cells14.4 µM[5]

Signaling Pathway Diagram

The following diagram illustrates the putative signaling pathway involved in the anti-inflammatory action of this compound, based on evidence from related compounds.

OphiopogononeC_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds p38 p38 TLR4->p38 IKK IKK TLR4->IKK OphiopogononeC This compound ERK ERK1/2 OphiopogononeC->ERK Inhibits (putative) JNK JNK OphiopogononeC->JNK Inhibits (putative) NFκB_nucleus NF-κB (nucleus) OphiopogononeC->NFκB_nucleus Inhibits (putative) AP1 AP-1 ERK->AP1 Activates JNK->ERK p38->JNK ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) AP1->ProInflammatory_Genes Induces Transcription IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB->NFκB_nucleus Translocates NFκB_nucleus->ProInflammatory_Genes Induces Transcription Inflammatory_Response Inflammatory Response ProInflammatory_Genes->Inflammatory_Response

Putative anti-inflammatory signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments to characterize the anti-inflammatory effects of this compound are provided below.

In Vitro Anti-inflammatory Activity in RAW 264.7 Macrophages

This workflow outlines the steps to assess the anti-inflammatory potential of this compound in a cell-based model.

experimental_workflow cluster_assays Downstream Assays start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture cell_viability Determine Non-toxic Concentration (MTT Assay) cell_culture->cell_viability treatment Pre-treat with this compound cell_viability->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection cell_lysis Lyse Cells stimulation->cell_lysis griess_assay Nitric Oxide Measurement (Griess Assay) supernatant_collection->griess_assay elisa Cytokine Quantification (ELISA for TNF-α, IL-6, IL-1β) supernatant_collection->elisa western_blot Signaling Pathway Analysis (Western Blot for p-ERK, p-JNK, NF-κB) cell_lysis->western_blot end End griess_assay->end elisa->end western_blot->end

Experimental workflow for in vitro anti-inflammatory assays.

a. Cell Culture and Treatment

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Plating: Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is non-toxic to the cells) for 1-2 hours.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response and incubate for the desired time (e.g., 24 hours for NO and cytokine production, shorter times for signaling pathway analysis).

b. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the non-cytotoxic concentration range of this compound.

  • Procedure:

    • After treating the cells with this compound for 24 hours in a 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

c. Nitric Oxide (NO) Assay (Griess Assay)

  • Purpose: To quantify the production of nitric oxide in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

    • Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

d. Cytokine Quantification (ELISA)

  • Purpose: To measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after treatment and stimulation.

    • Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, followed by a substrate, and measuring the colorimetric change.

    • Calculate the cytokine concentrations based on the standard curves provided with the kits.

e. Western Blot Analysis for Signaling Proteins

  • Purpose: To investigate the effect of this compound on the activation of MAPK and NF-κB signaling pathways.

  • Procedure:

    • After treatment and a shorter LPS stimulation (e.g., 15-60 minutes), wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK1/2, JNK, and the p65 subunit of NF-κB. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Proposed Research Models for Further Investigation

Based on the known activities of isoflavonoids and other constituents of Ophiopogon japonicus, the following research models are proposed to explore the broader therapeutic potential of this compound.

a. Neuroprotection Research Models

Isoflavonoids have been reported to possess neuroprotective properties.[6]

  • In Vitro Model:

    • Cell Line: Human neuroblastoma SH-SY5Y cells or primary neuronal cultures.

    • Insult: Induce oxidative stress with hydrogen peroxide (H₂O₂) or glutamate-induced excitotoxicity.

    • Endpoints: Measure cell viability (MTT assay), reactive oxygen species (ROS) production (e.g., using DCFH-DA), and markers of apoptosis (e.g., caspase-3 activity, TUNEL staining).

  • In Vivo Model:

    • Animal Model: Rodent models of cerebral ischemia-reperfusion injury (e.g., middle cerebral artery occlusion - MCAO) or neuroinflammation (e.g., LPS-induced).

    • Treatment: Administer this compound before or after the insult.

    • Endpoints: Assess neurological deficits, infarct volume (TTC staining), and markers of inflammation and oxidative stress in the brain tissue.

b. Cardiovascular Research Models

Ophiopogon japonicus has been traditionally used for cardiovascular ailments, and its extracts have shown cardioprotective effects.[7][8]

  • In Vitro Model:

    • Cell Line: Human umbilical vein endothelial cells (HUVECs) or cardiomyocyte cell lines (e.g., H9c2).

    • Insult: Induce endothelial dysfunction with oxidized LDL (ox-LDL) or cardiomyocyte injury with doxorubicin or ischemia-reperfusion conditions.

    • Endpoints: Measure cell viability, inflammatory markers (e.g., VCAM-1, ICAM-1 expression in HUVECs), and markers of cardiac damage (e.g., LDH release, apoptosis in H9c2 cells).

  • In Vivo Model:

    • Animal Model: Rodent models of myocardial infarction (e.g., left anterior descending coronary artery ligation) or atherosclerosis (e.g., ApoE knockout mice on a high-fat diet).

    • Treatment: Chronic administration of this compound.

    • Endpoints: Evaluate cardiac function (echocardiography), infarct size, atherosclerotic plaque formation, and relevant biomarkers in blood and heart tissue.

Conclusion

This compound is a promising natural compound with demonstrated anti-inflammatory activity. The provided protocols and proposed research models offer a robust framework for researchers to further elucidate its mechanisms of action and explore its therapeutic potential in inflammatory diseases, neuroprotection, and cardiovascular health. Rigorous preclinical evaluation using these models will be crucial in advancing this compound towards potential clinical applications.

References

Application Notes and Protocols for Ophiopogonone C and Related Homoisoflavonoids in In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ophiopogonone C is a homoisoflavonoid derived from the roots of Ophiopogon japonicus, a plant with a long history in traditional medicine. Homoisoflavonoids from this plant are known for a variety of pharmacological activities. Due to the limited availability of in vivo data for this compound, this document provides detailed application notes and protocols for a related compound, Methylophiopogonanone A (MO-A), to serve as a foundational guide for researchers. The provided data is based on a study investigating the hyperlipidemic effects of MO-A in a rat model.

Quantitative Data Summary

The following table summarizes the quantitative data from an in vivo study on Methylophiopogonanone A (MO-A) in a high-fat diet-induced hyperlipidemia rat model[1][2][3].

ParameterDetails
Compound Methylophiopogonanone A (MO-A)
Animal Model Male Sprague-Dawley rats
Pathological Model High-Fat Diet (HFD)-Induced Hyperlipidemia
Dosage 10 mg/kg/day
Administration Route Oral (pretreatment)
Treatment Duration 8 weeks
Vehicle Not specified in the provided abstract
Reported Effects Decreased body weight gain, reduced serum and hepatic lipid levels, improved activities of lipoprotein lipase and hepatic lipase[1][2].

Experimental Protocols

Animal Model and Induction of Hyperlipidemia

This protocol describes the establishment of a hyperlipidemia model in rats, which was used to evaluate the efficacy of Methylophiopogonanone A (MO-A)[1][2][3].

Materials:

  • Male Sprague-Dawley rats.

  • Standard chow diet.

  • High-Fat Diet (HFD).

  • Methylophiopogonanone A (MO-A).

  • Vehicle for MO-A administration.

Procedure:

  • Acclimatize male Sprague-Dawley rats for a week with free access to standard chow and water.

  • Randomly divide the animals into three groups:

    • Normal Control (NC) Group: Fed with a standard chow diet.

    • High-Fat Diet (HFD) Group: Fed with a high-fat diet.

    • HFD + MO-A Treatment Group: Fed with a high-fat diet and treated with MO-A.

  • Induce hyperlipidemia by feeding the HFD and HFD + MO-A groups with the high-fat diet for the entire duration of the study (8 weeks).

  • The NC group continues to receive the standard chow diet.

Drug Administration

Procedure:

  • Prepare a solution or suspension of Methylophiopogonanone A in a suitable vehicle.

  • Administer MO-A to the treatment group orally at a dose of 10 mg/kg/day[1][2].

  • The NC and HFD groups should receive an equivalent volume of the vehicle through the same administration route.

  • Continue the administration for 8 consecutive weeks.

Sample Collection and Analysis

Procedure:

  • At the end of the 8-week treatment period, fast the animals overnight.

  • Collect blood samples for serum lipid analysis.

  • Euthanize the animals and collect liver tissue for hepatic lipid analysis and gene expression studies.

  • Analyze serum for levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C).

  • Analyze liver homogenates for TC and TG levels.

  • Measure the activities of lipoprotein lipase (LPL) and hepatic lipase (HL) in both serum and liver.

  • Perform quantitative real-time polymerase chain reaction (qRT-PCR) on liver tissue to determine the mRNA expression levels of key lipid metabolism genes, including acetyl CoA carboxylase (ACC), sterol regulatory element-binding protein 1c (SREBP-1c), low-density lipoprotein receptor (LDLR), and peroxisome proliferator-activated receptor α (PPARα)[1][2][3].

Visualizations

Experimental Workflow

G cluster_setup Animal Model Setup cluster_groups Experimental Groups (8 weeks) cluster_analysis Endpoint Analysis acclimatization Acclimatization of Sprague-Dawley Rats randomization Randomization into 3 Groups acclimatization->randomization nc_group Normal Control (Standard Diet) hfd_group HFD Control (High-Fat Diet) treatment_group Treatment Group (HFD + 10 mg/kg/day MO-A) sample_collection Blood and Liver Collection nc_group->sample_collection hfd_group->sample_collection treatment_group->sample_collection serum_analysis Serum Lipid & Enzyme Analysis sample_collection->serum_analysis hepatic_analysis Hepatic Lipid & Enzyme Analysis sample_collection->hepatic_analysis gene_expression Gene Expression Analysis (qRT-PCR) sample_collection->gene_expression

Caption: Experimental workflow for in vivo evaluation of MO-A.

Proposed Signaling Pathway of Methylophiopogonanone A in Hyperlipidemia

G cluster_compound Compound Action cluster_upregulated Upregulated Genes cluster_downregulated Downregulated Genes cluster_effects Physiological Effects MOA Methylophiopogonanone A (MO-A) PPARa PPARα MOA->PPARa Upregulates LDLR LDLR MOA->LDLR Upregulates SREBP1c SREBP-1c MOA->SREBP1c Downregulates ACC ACC MOA->ACC Downregulates Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism LDLR->Lipid_Metabolism SREBP1c->Lipid_Metabolism ACC->Lipid_Metabolism Lipid_Levels Reduced Serum & Hepatic Lipids Lipid_Metabolism->Lipid_Levels

Caption: MO-A's proposed mechanism in hyperlipidemia.

References

Application Notes and Protocols for Ophiopogonone C Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ophiopogonone C is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus (Thunb) Ker-Gawl, a plant widely used in traditional medicine.[1][2][3] The increasing interest in the pharmacological properties of constituents from Ophiopogon japonicus, such as potential anti-inflammatory activities, necessitates the development of reliable analytical standards and methods for quality control, pharmacokinetic studies, and further research.[4][5] These application notes provide detailed protocols for the quantitative analysis and identification of this compound using modern analytical techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. This information is crucial for the preparation of standards and samples for analysis.

PropertyValueReferences
CAS Number 477336-75-7[1]
Molecular Formula C₁₉H₁₆O₇[6][7]
Molecular Weight 356.33 g/mol [6][7]
IUPAC Name 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromene-8-carbaldehyde[1]
Solubility Soluble in DMSO, Acetonitrile, Chloroform, Dichloromethane, Ethyl Acetate[1]
Appearance SolidN/A
Storage Store at -20°C[1]

Section 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantification of this compound in herbal extracts and pharmaceutical preparations.[8][9] A reversed-phase HPLC method with UV detection is commonly employed for the analysis of homoisoflavonoids.[9][10]

Application Note

This HPLC protocol is designed for the accurate quantification of this compound in extracts of Ophiopogonis Radix. The method provides good linearity, precision, and accuracy, making it suitable for quality control and standardization purposes. The chromatographic conditions are optimized to achieve baseline separation from other related homoisoflavonoids that may be present in the extract.[8][9]

Experimental Protocol: HPLC Quantification

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Analytical balance.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

  • This compound reference standard.

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid (H₃PO₄) or Acetic Acid.

2. Chromatographic Conditions: The following table summarizes the recommended HPLC parameters.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm)
Mobile Phase Acetonitrile : Water with 0.3-0.5% Acid (e.g., Acetic or Phosphoric Acid)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 296 nm
Column Temperature 30-35 °C
Injection Volume 10-20 µL

Note: Conditions may need to be optimized based on the specific column and instrument used.[8][9][10]

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in acetonitrile or methanol to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Weigh the powdered plant material or extract.

    • Extract with a suitable solvent (e.g., methanol) using ultrasonication or reflux.

    • Centrifuge or filter the extract to remove solid particles.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Solvent Standard->Dissolve Sample Weigh Sample Extract Extract Sample Sample->Extract Dilute Prepare Working Standards Dissolve->Dilute Filter Filter Sample Extract->Filter Inject Inject Standards & Samples Dilute->Inject Filter->Inject HPLC HPLC System Detect UV Detection (296 nm) HPLC->Detect Inject->HPLC CalCurve Build Calibration Curve Detect->CalCurve Quantify Quantify this compound CalCurve->Quantify

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Section 2: Identification by Mass Spectrometry (MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a highly sensitive and specific technique for the identification and structural characterization of compounds in complex mixtures.[11][12] High-resolution mass spectrometry (HRMS) techniques like Quadrupole Time-of-Flight (Q-TOF) are particularly useful for formula prediction and structural elucidation.[11][13]

Application Note

This protocol describes the use of LC-MS/MS for the unambiguous identification of this compound. The method relies on matching the retention time, precursor ion mass, and fragmentation pattern with those of an authentic reference standard. This is essential for confirming the presence of this compound in herbal extracts and for metabolite identification in biological samples.

Experimental Protocol: LC-MS Identification

1. Instrumentation:

  • LC-MS system, preferably a high-resolution instrument like a Q-TOF or a sensitive triple quadrupole (QQQ) mass spectrometer.

  • Electrospray Ionization (ESI) source.

2. LC and MS Conditions:

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Gradient elution
Ionization Mode ESI Negative or Positive
Scan Mode Full scan (for precursor ion) and product ion scan (for fragmentation)
Mass Range m/z 100-1000
Collision Energy Optimized for fragmentation of this compound

Note: Fragmentation of homoisoflavonones often involves the loss of a B-ring or a CO molecule, which can be used as a diagnostic tool.[11]

3. Procedure:

  • Prepare standard and sample solutions as described in the HPLC protocol.

  • Optimize MS parameters (e.g., capillary voltage, gas temperatures, collision energy) by infusing a standard solution of this compound.

  • Acquire data in both full scan mode to determine the accurate mass of the precursor ion ([M+H]⁺ or [M-H]⁻) and in MS/MS mode to obtain the fragmentation pattern.

  • Analyze the sample and compare the retention time, precursor ion m/z, and fragmentation spectrum with the reference standard to confirm the identity of this compound.

Section 3: Structural Confirmation by ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.[14][15] ¹³C NMR provides information about the number of non-equivalent carbons and their chemical environment within the molecule.

Application Note

This section provides guidance on interpreting the ¹³C NMR spectrum of this compound for structural confirmation. The chemical shifts are characteristic of the specific carbon environments, such as carbonyls, aromatic rings, and aliphatic carbons.[16] This data, in conjunction with other spectroscopic information (¹H NMR, MS), provides unequivocal proof of structure for the analytical standard.

Protocol: ¹³C NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

2. Data Acquisition:

  • Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Use standard acquisition parameters. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[16]

3. Spectral Interpretation: The ¹³C NMR spectrum of this compound is expected to show 19 distinct signals corresponding to its 19 carbon atoms. The expected chemical shift regions are summarized below.

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl Carbon (C=O) 170 - 210
Aromatic/Olefinic Carbons (C=C) 100 - 160
Aliphatic Carbons (CH, CH₂) 20 - 70
Methyl Carbon (-CH₃) 10 - 30

Note: The specific chemical shifts are influenced by substituent effects. For example, carbons attached to oxygen will be shifted downfield.[15]

Section 4: Biological Activity and Signaling Pathway

Homoisoflavonoids isolated from Ophiopogon japonicus have demonstrated anti-inflammatory properties.[4] Studies on related compounds suggest that their mechanism of action may involve the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., IL-1β, IL-6).[4][5] This effect can be mediated through the suppression of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4]

MAPK_Pathway cluster_mapk MAPK Signaling LPS Inflammatory Stimulus (e.g., LPS) ERK ERK1/2 LPS->ERK JNK JNK LPS->JNK p38 p38 LPS->p38 OphioC This compound OphioC->ERK Inhibits Phosphorylation OphioC->JNK Inhibits Phosphorylation NFkB NF-κB Activation ERK->NFkB JNK->NFkB Cytokines Pro-inflammatory Mediators (NO, IL-1β, IL-6) NFkB->Cytokines

Caption: Putative anti-inflammatory signaling pathway involving this compound.

References

Troubleshooting & Optimization

Technical Support Center: Ophiopogonone C Yield Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Ophiopogonone C from Ophiopogon japonicus.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions encountered during the extraction, purification, and yield enhancement of this compound.

Extraction & Purification

Q1: My this compound yield is very low. What are the critical factors in the extraction process?

A1: Low yield can result from several factors. Here are the key aspects to consider for optimizing your extraction protocol:

  • Solvent Choice: The polarity of the extraction solvent is crucial. Homoisoflavonoids like this compound are moderately polar. A mixture of chloroform and methanol (1:1, v/v) has been shown to be effective in extracting a high content of homoisoflavonoids from Ophiopogon japonicus[1]. Ethanol (70%) is another commonly used solvent[1][2].

  • Extraction Method: Heat reflux extraction is a common and effective method. It involves boiling the solvent with the plant material to increase extraction efficiency. An alternative is ultrasonic-assisted extraction (UAE), which can enhance yield and reduce extraction time.

  • Plant Material: The concentration of this compound can vary depending on the geographical origin and cultivation conditions of Ophiopogon japonicus[3]. Ensure you are using high-quality, properly identified plant material. The tuberous roots are the primary source of homoisoflavonoids[4].

  • Material Preparation: Ensure the plant material is dried and finely powdered to maximize the surface area for solvent penetration.

Q2: I am having trouble separating this compound from other co-extracted compounds. What purification strategies can I use?

A2: Co-extraction of other compounds like saponins and polysaccharides is a common challenge. A multi-step purification process is often necessary:

  • Liquid-Liquid Partitioning: After initial extraction, you can partition the crude extract between an organic solvent (like ethyl acetate) and water. Homoisoflavonoids will preferentially move to the organic phase, while more polar impurities like sugars will remain in the aqueous phase[2].

  • Column Chromatography: Silica gel column chromatography is a standard method for separating compounds based on polarity. A gradient elution system, starting with a non-polar solvent (e.g., petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate homoisoflavonoids[2].

  • High-Performance Counter-Current Chromatography (HPCCC): This technique is highly effective for separating structurally similar compounds and can be used for final purification of this compound[2].

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure this compound, preparative HPLC with a C18 column is a suitable final purification step.

Yield Enhancement Strategies

Q3: Can I use elicitors to increase the production of this compound in Ophiopogon japonicus?

A3: While specific studies on elicitation for this compound are limited, research on other plants has shown that elicitors can significantly boost the production of isoflavonoids. This suggests that a similar approach could be effective for Ophiopogon japonicus.

  • Methyl Jasmonate (MeJA): MeJA is a well-known elicitor that has been shown to induce isoflavonoid accumulation in cell suspension cultures of other plants, such as Pueraria candollei[5][6].

  • Salicylic Acid (SA): SA is another common elicitor that can upregulate the expression of genes involved in isoflavonoid biosynthesis in plants like soybean[7].

  • Biotic Elicitors: Extracts from fungi or yeast can also act as elicitors. For example, treatment with Aspergillus niger has been shown to increase isoflavone biosynthesis gene expression[7][8].

It is recommended to test a range of concentrations and exposure times for each elicitor to determine the optimal conditions for your specific experimental system (e.g., whole plants, callus cultures, or cell suspension cultures).

Q4: Is it possible to increase this compound yield by feeding precursor compounds?

A4: Yes, precursor feeding is a viable strategy to enhance the production of secondary metabolites[9]. Homoisoflavonoids are synthesized via the phenylpropanoid pathway, which uses the amino acid phenylalanine as a primary precursor[10][11][12][13][14]. Supplementing your culture medium with phenylalanine could potentially increase the pool of precursors available for this compound biosynthesis. The optimal concentration of the precursor needs to be determined experimentally to avoid toxicity and feedback inhibition.

Quantitative Analysis

Q5: How can I accurately quantify the amount of this compound in my samples?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of this compound.

  • HPLC with Diode-Array Detection (HPLC-DAD): This is a standard method for quantifying compounds that have a UV-Vis chromophore.

  • Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF-MS): This highly sensitive and specific technique can be used for both identification and quantification of this compound, especially in complex mixtures[15].

For accurate quantification, it is essential to use a certified reference standard of this compound to create a calibration curve.

Quantitative Data Summary

The following tables summarize quantitative data from relevant studies.

Table 1: Effect of Extraction Solvent on Total Flavonoid Content in Ophiopogon japonicus

Extraction SolventExtraction Yield (%)Total Flavonoid Content (mg Rutin Equivalents/g extract)Reference
Chloroform/Methanol (1:1, v/v)3.89 ± 0.1516.50 ± 0.38[1]
Methanol10.25 ± 0.4510.21 ± 0.25[1]
70% Ethanol13.55 ± 0.528.95 ± 0.19[1]

Table 2: Effect of Elicitors on Isoflavonoid Production in Plant Cell Cultures (Data from related species)

Plant SpeciesElicitorConcentrationFold Increase in Isoflavonoid ContentReference
Pueraria candolleiMethyl Jasmonate (MeJA)2.0 µM9.62 (induction index)[5]
Soybean (Glycine max)Salicylic Acid (SA)10 µMup to 4.6[7]
Soybean (Glycine max)Aspergillus niger0.1%up to 5[7]

Experimental Protocols

Protocol 1: Extraction of Homoisoflavonoids from Ophiopogon japonicus

This protocol is adapted from a study on the extraction of homoisoflavonoids from O. japonicus root[1].

  • Preparation of Plant Material:

    • Dry the tuberous roots of Ophiopogon japonicus at 60°C until a constant weight is achieved.

    • Grind the dried roots into a fine powder.

  • Solvent Extraction:

    • Weigh 20 g of the dried root powder and place it in a round-bottom flask.

    • Add 200 mL of chloroform/methanol (1:1, v/v).

    • Perform heat reflux extraction for 2 hours.

    • Repeat the extraction process two more times with fresh solvent.

  • Filtration and Concentration:

    • Combine the extracts from the three extraction cycles.

    • Filter the combined extract to remove solid plant material.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude chloroform/methanol extract (CME).

  • Storage:

    • Dissolve the dried extract in methanol for further analysis or purification.

    • Store the extract at 4°C.

Protocol 2: Quantification of this compound using HPLC-DAD

This is a general protocol for the quantification of homoisoflavonoids. Specific parameters may need to be optimized.

  • Preparation of Standard Solutions:

    • Accurately weigh a certified reference standard of this compound.

    • Prepare a stock solution in methanol.

    • Create a series of standard solutions of known concentrations by diluting the stock solution.

  • Preparation of Sample Solutions:

    • Dissolve a known amount of the crude extract (from Protocol 1) in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the UV absorbance maximum for this compound.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental_Workflow_for_Ophiopogonone_C_Yield_Improvement cluster_extraction Extraction & Purification cluster_yield_enhancement Yield Enhancement Strategies cluster_analysis Analysis plant_material O. japonicus Tuberous Roots extraction Solvent Extraction (e.g., Chloroform:Methanol) plant_material->extraction purification Purification (e.g., Column Chromatography) extraction->purification pure_compound Pure this compound purification->pure_compound analysis Quantitative Analysis (HPLC/UHPLC-MS) pure_compound->analysis in_vitro_culture In Vitro Culture (Cell/Callus) elicitation Elicitor Treatment (e.g., MeJA, SA) in_vitro_culture->elicitation precursor_feeding Precursor Feeding (e.g., Phenylalanine) in_vitro_culture->precursor_feeding enhanced_production Enhanced Production elicitation->enhanced_production precursor_feeding->enhanced_production enhanced_production->analysis

Caption: Experimental workflow for improving this compound yield.

Homoisoflavonoid_Biosynthesis_Pathway phenylalanine Phenylalanine phenylpropanoid_pathway Phenylpropanoid Pathway phenylalanine->phenylpropanoid_pathway Precursor chalcones Chalcones phenylpropanoid_pathway->chalcones isoflavonoids Isoflavonoids chalcones->isoflavonoids homoisoflavonoids Homoisoflavonoids (incl. This compound) isoflavonoids->homoisoflavonoids

Caption: Simplified biosynthetic pathway of homoisoflavonoids.

Troubleshooting_Logic_for_Low_Yield cluster_extraction Extraction Issues cluster_biosynthesis Biosynthesis Limitation cluster_purification Purification Loss start Low this compound Yield check_solvent Check Solvent Polarity start->check_solvent check_method Optimize Extraction Method (Time, Temp) start->check_method check_material Verify Plant Material Quality start->check_material try_elicitors Apply Elicitors (MeJA, SA) start->try_elicitors try_precursors Feed Precursors (Phenylalanine) start->try_precursors optimize_chromatography Optimize Chromatography (Stationary/Mobile Phase) start->optimize_chromatography

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Chemical Synthesis of Ophiopogonone C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a complete, peer-reviewed total synthesis of Ophiopogonone C has not been published in scientific literature. This guide is a projection based on established synthetic routes for structurally related homoisoflavonoids, such as Methylophiopogonanone A and B, and general principles of complex natural product synthesis. The challenges and solutions presented are hypothetical and intended to serve as a strategic guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The primary challenges in the synthesis of this compound and related homoisoflavonoids include:

  • Structural Complexity: The molecule possesses a chiral center and a densely functionalized aromatic core, requiring precise stereochemical control and regioselective reactions.[1]

  • Low Yields: Multi-step syntheses of complex natural products are often plagued by low overall yields.[2]

  • Starting Material Availability: The selection and preparation of suitable starting materials, such as functionalized phloroglucinol derivatives, can be a bottleneck.

  • Purification Difficulties: The separation of the desired product from structurally similar byproducts and intermediates can be challenging, often requiring multiple chromatographic steps.[3]

  • Protecting Group Strategy: The presence of multiple reactive functional groups (hydroxyl, aldehyde) necessitates a robust protecting group strategy to avoid unwanted side reactions.

Q2: What are the key precursors for the synthesis of the homoisoflavonoid core?

A2: The synthesis of the homoisoflavonoid core typically involves the condensation of a substituted 2-hydroxyacetophenone with an aromatic aldehyde. For this compound, this would likely involve a suitably protected 2,5,7-trihydroxy-6-methyl-8-formylacetophenone and piperonal (1,3-benzodioxole-5-carbaldehyde).

Q3: Are there any known stability issues with this compound or its intermediates?

A3: While specific stability data for this compound is unavailable, related homoisoflavonoids can be sensitive to strong acids, bases, and oxidizing conditions.[4] Phenolic hydroxyl groups are particularly susceptible to oxidation. It is advisable to handle all intermediates under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents.

Troubleshooting Guides

Guide 1: Low Yield in Chalcone Formation

Problem: The Claisen-Schmidt condensation between the protected 2-hydroxyacetophenone and piperonal results in a low yield of the corresponding chalcone.

Possible Cause Troubleshooting Steps
Incomplete Deprotonation - Ensure the base (e.g., KOH, NaOH) is of high purity and used in sufficient excess. - Consider using a stronger base, such as LDA, at low temperatures, although this may lead to side reactions.
Side Reactions - Lower the reaction temperature to minimize side reactions, such as self-condensation of the acetophenone. - Slowly add the aldehyde to the reaction mixture to maintain a low concentration.
Poor Solubility of Reactants - Use a co-solvent system (e.g., ethanol/water) to improve the solubility of both reactants.
Reversibility of the Reaction - Ensure the reaction is run for a sufficient amount of time to reach equilibrium. - In some cases, removal of water using a Dean-Stark apparatus can drive the reaction forward.
Guide 2: Difficulty in Cyclization to the Chromanone Ring

Problem: The intramolecular cyclization of the chalcone to form the chromanone ring is inefficient.

Possible Cause Troubleshooting Steps
Unfavorable Reaction Conditions - Screen different acidic or basic catalysts. While acidic conditions are common, some chalcones cyclize more efficiently under basic conditions. - Vary the solvent and temperature. Protic solvents like ethanol or methanol are often effective.
Steric Hindrance - If steric hindrance from protecting groups is suspected, consider using smaller protecting groups.
Formation of Undesired Byproducts - Analyze the crude reaction mixture by LC-MS to identify any major byproducts. This can provide insight into competing reaction pathways.

Quantitative Data from Analogous Syntheses

The following table summarizes yields from the synthesis of Methylophiopogonanone A, a structurally related compound, which can provide a benchmark for the expected efficiency of similar steps in the synthesis of this compound.[5]

Reaction Step Reagents and Conditions Yield (%)
Formylation of Phloroglucinol Vilsmeyer reagent86
Reduction of Formyl Groups NaBH3CN58
Methylation of Dimethylated Phloroglucinol Dimethyl sulfate, K2CO382
Acylation Acetic anhydride/BF3-Et2O83
Condensation to form Chalcone 4-methoxybenzaldehyde, KOH, ethanol84
Cyclization to form Homoisoflavanone Paraformaldehyde, diethylamine, ethanol94

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of the Chalcone Intermediate
  • To a solution of the protected 2-hydroxyacetophenone derivative (1.0 eq) in ethanol, add a 50% aqueous solution of potassium hydroxide (5.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add piperonal (1.2 eq) dissolved in a minimum amount of ethanol dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Cyclization to the Chromanone Core
  • Dissolve the chalcone intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (10:1 v/v).

  • Reflux the reaction mixture for 12 hours, monitoring by TLC.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by preparative TLC or column chromatography to obtain the desired chromanone.

Visualizations

experimental_workflow start Starting Materials (Protected Phloroglucinol Derivative & Piperonal) step1 Claisen-Schmidt Condensation (Chalcone Formation) start->step1 step2 Intramolecular Cyclization (Chromanone Formation) step1->step2 step3 Introduction of C-8 Aldehyde (Formylation) step2->step3 step4 Deprotection step3->step4 end This compound step4->end

Caption: A plausible synthetic workflow for this compound.

troubleshooting_guide start Low Yield in a Synthetic Step? check_reagents Are reagents pure and fresh? start->check_reagents No check_conditions Are reaction conditions optimal? (Temperature, Solvent, Time) start->check_conditions Yes solution_reagents Purify/replace reagents. check_reagents->solution_reagents Yes side_reactions Are there significant side reactions? check_conditions->side_reactions Yes solution_conditions Systematically vary conditions. check_conditions->solution_conditions No check_purification Is product lost during workup/purification? solution_purification Optimize purification protocol. check_purification->solution_purification Yes side_reactions->check_purification No solution_side_reactions Modify conditions to suppress side reactions. side_reactions->solution_side_reactions Yes

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Ophiopogonone C HPLC Detection: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography (HPLC) detection parameters for Ophiopogonone C.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound analysis?

A1: A good starting point for this compound analysis is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. The mobile phase typically consists of acetonitrile (Solvent B) and water with an acidic modifier (Solvent A), such as 0.1% formic acid or phosphoric acid. A flow rate of 1.0 mL/min and a column temperature of 30-35°C are commonly employed. Detection is usually performed using a UV detector at approximately 280-296 nm.

Q2: Why is an acidic modifier added to the mobile phase?

A2: An acidic modifier, such as formic acid or phosphoric acid, is added to the aqueous portion of the mobile phase to improve peak shape and control the ionization state of this compound and other analytes. For phenolic compounds like homoisoflavonoids, a slightly acidic pH (typically between 2.5 and 4.0) suppresses the ionization of phenolic hydroxyl groups, leading to better retention on a reversed-phase column and more symmetrical peaks.

Q3: What is the importance of column temperature in the analysis of this compound?

A3: Column temperature is a critical parameter that influences several aspects of the separation. Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to lower backpressure and sharper peaks.[1] It can also alter the selectivity of the separation, potentially improving the resolution of closely eluting peaks. However, excessively high temperatures can degrade the stationary phase or the analyte. A stable and controlled column temperature is crucial for reproducible retention times.[2][3]

Q4: Can I use an isocratic elution for this compound analysis?

A4: While an isocratic elution (constant mobile phase composition) can be used, a gradient elution is often preferred, especially when analyzing crude extracts of Ophiopogon japonicus. Extracts typically contain multiple compounds with a wide range of polarities. A gradient elution, where the concentration of the organic solvent is increased over time, allows for the effective separation of both more polar and less polar compounds in a single run, improving resolution and reducing analysis time.

Q5: What are the common issues encountered when analyzing plant extracts containing this compound?

A5: Common issues include complex chromatograms with many co-eluting peaks, matrix effects that can interfere with quantification, and column contamination from other plant constituents. Proper sample preparation, such as solid-phase extraction (SPE), can help to clean up the sample and reduce matrix effects. Using a guard column is also highly recommended to protect the analytical column from strongly retained impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the HPLC analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Secondary Interactions The free silanol groups on the silica-based stationary phase can interact with polar functional groups of the analyte, causing peak tailing. Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic or phosphoric acid) to suppress this interaction.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.
Inappropriate Injection Solvent If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.
Column Contamination/Degradation Contaminants from previous injections can affect peak shape. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Problem 2: Inconsistent Retention Times
Possible Cause Solution
Fluctuations in Column Temperature Even small changes in ambient temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.[3]
Inconsistent Mobile Phase Preparation Ensure the mobile phase is prepared accurately and consistently for each run. Premixing the mobile phase components can improve reproducibility.
Pump Issues (Flow Rate Fluctuation) Air bubbles in the pump or worn pump seals can cause flow rate fluctuations. Degas the mobile phase and purge the pump. If the problem persists, service the pump.
Column Equilibration Insufficient column equilibration time between gradient runs can lead to shifting retention times. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Problem 3: Low Resolution or Co-eluting Peaks

| Possible Cause | Solution | | Suboptimal Mobile Phase Composition | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. | | Incorrect Column Chemistry | If resolution cannot be achieved by modifying the mobile phase, consider a column with a different selectivity, such as a phenyl-hexyl or a different C18 phase. | | Insufficient Column Efficiency | Ensure the column is in good condition. A decrease in theoretical plates can indicate a void at the column inlet or a contaminated frit. Consider replacing the column. | | Inappropriate Column Temperature | Varying the column temperature can alter selectivity and may improve resolution.[2][4] |

Experimental Protocols

Recommended HPLC Method for this compound Quantification

This protocol provides a robust method for the analysis of this compound.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase:

      • Solvent A: 0.1% Phosphoric Acid in Water.

      • Solvent B: Acetonitrile.

    • Gradient Program:

      • 0-15 min: 20-40% B

      • 15-30 min: 40-60% B

      • 30-35 min: 60-20% B

      • 35-40 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 296 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample extract in methanol or a mixture of methanol and water.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Illustrative Effect of Mobile Phase Modifier on this compound Peak Shape
Mobile Phase ARetention Time (min)Peak Asymmetry (As)
Water (no modifier)18.51.8 (Tailing)
0.1% Formic Acid in Water19.21.1 (Symmetrical)
0.1% Phosphoric Acid in Water19.51.0 (Symmetrical)

Note: This data is illustrative and based on the general behavior of homoisoflavonoids in reversed-phase HPLC.

Table 2: Illustrative Effect of Column Temperature on this compound Retention and Resolution
Column Temperature (°C)Retention Time (min)Resolution (Rs) with adjacent peak
2520.11.4
3019.51.6
3518.91.5

Note: This data is illustrative and based on the general principles of temperature effects in HPLC.[1][2][4][5][6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample start->weigh dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample (10 µL) filter->inject separate Separation on C18 Column Gradient Elution inject->separate detect UV Detection (296 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify this compound integrate->quantify end End quantify->end

Caption: Experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions start HPLC Problem (e.g., Poor Peak Shape) check_mobile_phase Check Mobile Phase - Correct pH? - Properly mixed? start->check_mobile_phase check_column Check Column - Contaminated? - Overloaded? start->check_column check_system Check HPLC System - Leaks? - Pump issues? start->check_system solution_mp Prepare fresh mobile phase Adjust pH check_mobile_phase->solution_mp solution_col Flush column Dilute sample check_column->solution_col solution_sys Tighten fittings Purge pump check_system->solution_sys resolve Continue Analysis solution_mp->resolve Problem Resolved solution_col->resolve Problem Resolved solution_sys->resolve Problem Resolved

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Ophiopogonone C experimental variability and controls

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonone C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus.[1][2] While research is ongoing, its mechanism of action is believed to involve the modulation of key signaling pathways related to inflammation and cancer. Evidence from related compounds and extracts of Ophiopogon japonicus suggests that this compound may exert its effects by inhibiting the NF-κB and MAPK signaling pathways.[3][4]

Q2: What are the recommended storage and stability conditions for this compound?

This compound is typically supplied as a powder. For long-term storage, it is recommended to store the powder at -20°C for up to three years, or at 4°C for up to two years. Once dissolved in a solvent such as DMSO, stock solutions should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks.[2] To avoid degradation, it is advisable to prepare aliquots of the stock solution to prevent repeated freeze-thaw cycles.[5][6] Before use, allow the vial to equilibrate to room temperature for at least one hour.[2]

Q3: In which solvents is this compound soluble?

This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][2] For cell culture experiments, DMSO is the most commonly used solvent for preparing stock solutions.

Q4: What are typical working concentrations for this compound in cell culture experiments?

The optimal working concentration of this compound will vary depending on the cell line and the specific assay being performed. While specific IC50 values for this compound are not widely published, studies on extracts of Ophiopogon japonicus containing this and other active compounds have shown cytotoxic effects in the μg/mL range. For instance, an extract of Ophiopogon japonicus from Zhejiang (ZOJE) had an IC50 of 140.6 ± 12.3 μg/mL on NCI-H1299 lung cancer cells at 48 hours.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible Causes and Solutions:

  • Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can lead to significant variability.[8]

    • Solution: Use cells with a low passage number and ensure consistent cell seeding density and confluency at the time of treatment. Standardize media, serum, and supplement batches as much as possible.

  • Compound Instability: this compound, like many natural products, may be susceptible to degradation.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[5][6]

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially when preparing serial dilutions.

    • Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment media to add to the cells to minimize well-to-well variation.

Issue 2: No Observable Effect of this compound

Possible Causes and Solutions:

  • Suboptimal Concentration: The concentration of this compound used may be too low to elicit a response in the chosen cell line.

    • Solution: Perform a dose-response study with a wide range of concentrations to determine the effective concentration range.

  • Compound Insolubility: this compound may precipitate out of the cell culture medium.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) and does not affect cell viability. Visually inspect the media for any signs of precipitation after adding the compound.

  • Incorrect Experimental Controls: Lack of appropriate positive and negative controls can make it difficult to interpret the results.

    • Solution: Include a known activator or inhibitor of the pathway of interest as a positive control. The vehicle (e.g., DMSO) treated cells should serve as the negative control.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the treatment media. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of NF-κB and MAPK Pathways
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, p38, and JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Following treatment with this compound, extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for target genes (e.g., IL-6, TNF-α, COX-2) and a housekeeping gene (e.g., GAPDH, β-actin).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis: Analyze the gene expression data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Quantitative Data

Table 1: IC50 Values of Ophiopogon japonicus Extract (Containing this compound) on Lung Cancer Cell Lines

Cell LineExtract SourceIncubation TimeIC50 (µg/mL)
NCI-H1299ZOJE48 hours140.6 ± 12.3
NCI-H1299COJE48 hours259.5 ± 40.9

Source: Cell metabolomics study on the anticancer effects of Ophiopogon japonicus against lung cancer cells using UHPLC/Q-TOF-MS analysis.[7] Note: ZOJE refers to the extract from Zhejiang, and COJE refers to the extract from Sichuan. These are extracts and not purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis This compound Stock This compound Stock Dose-Response Dose-Response This compound Stock->Dose-Response Cell Culture Cell Culture Cell Culture->Dose-Response Time-Course Time-Course Dose-Response->Time-Course Cell Viability Cell Viability Time-Course->Cell Viability Western Blot Western Blot Time-Course->Western Blot qPCR qPCR Time-Course->qPCR IC50 Determination IC50 Determination Cell Viability->IC50 Determination Protein Expression Protein Expression Western Blot->Protein Expression Gene Expression Gene Expression qPCR->Gene Expression

Caption: A general experimental workflow for investigating the effects of this compound.

nf_kb_pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Gene Expression Gene Expression Nucleus->Gene Expression activates This compound This compound This compound->IKK inhibits

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway Stress/Growth Factors Stress/Growth Factors MEKK MEKK Stress/Growth Factors->MEKK MKKs MKKs MEKK->MKKs phosphorylates MAPKs (ERK, p38, JNK) MAPKs (ERK, p38, JNK) MKKs->MAPKs (ERK, p38, JNK) phosphorylates Transcription Factors Transcription Factors MAPKs (ERK, p38, JNK)->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response This compound This compound This compound->MKKs inhibits

Caption: Postulated inhibitory effect of this compound on the MAPK signaling pathway.

References

Technical Support Center: Overcoming Ophiopogonone C Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the low aqueous solubility of Ophiopogonone C. The following troubleshooting guides and frequently asked questions (FAQs) offer practical solutions and detailed experimental protocols to enhance the dissolution and bioavailability of this promising homoisoflavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus.[1] Like many other flavonoids, it is a lipophilic molecule and is sparingly soluble in aqueous solutions. This poor water solubility can significantly limit its bioavailability and therapeutic efficacy in preclinical and clinical studies, as dissolution is often the rate-limiting step for absorption. While soluble in organic solvents like DMSO, ethanol, and DMF, its low solubility in aqueous media presents a major hurdle for in vitro and in vivo applications.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly water-soluble compounds like this compound. The most common and effective methods include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution rate.

  • Cyclodextrin Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can significantly increase its apparent water solubility.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate.

Q3: How do I choose the best solubility enhancement technique for my experiment?

A3: The choice of method depends on several factors, including the desired final concentration, the experimental system (in vitro vs. in vivo), and the required stability of the formulation. The following flowchart provides a general decision-making framework.

Solubility_Enhancement_Decision_Tree start Low Aqueous Solubility of this compound q1 Goal: In Vitro Cell-Based Assay start->q1  Application?   q2 Goal: In Vivo Animal Study start->q2 cd Cyclodextrin Complex q1->cd Higher concentration, avoid solvent toxicity dmso Co-solvent (e.g., DMSO) q1->dmso Simple, low concentration q3 Need for High Drug Loading? q2->q3 sd Solid Dispersion q3->sd No q3->cd Moderate np Nanoparticle Formulation q3->np Yes

Choosing a solubility enhancement method.

Q4: Are there any potential signaling pathways affected by this compound that I should be aware of?

A4: While direct studies on this compound are limited, research on other compounds from Ophiopogon japonicus, such as Ophiopogonin B and D, suggests potential interactions with key cellular signaling pathways. These include the PI3K/Akt and AMPK pathways, which are crucial regulators of cell growth, proliferation, and metabolism. The activation or inhibition of these pathways could be influenced by the bioavailability of this compound.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound Powder in Aqueous Buffer

Potential Cause: The hydrophobic nature and crystalline structure of this compound limit its interaction with water molecules.

Solutions:

  • Particle Size Reduction: While simple grinding can help, advanced techniques like nanoformulation are more effective.

  • Formulation Approaches: Employing solid dispersions or cyclodextrin inclusion complexes can significantly improve the dissolution rate.

Issue 2: Precipitation of this compound in Aqueous Media After Initial Dissolution in an Organic Solvent

Potential Cause: When a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO) is diluted into an aqueous buffer, the compound may precipitate out as the solvent polarity increases.

Solutions:

  • Optimize Solvent Ratio: Use the lowest possible concentration of the organic solvent in the final solution. A 1:4 ratio of DMSO to aqueous buffer is a common starting point.

  • Use of Surfactants: The addition of a small amount of a biocompatible surfactant (e.g., Tween 80) to the aqueous buffer can help to maintain the solubility of this compound.

  • Formulate with Cyclodextrins: Pre-complexing this compound with a cyclodextrin before dilution can prevent precipitation.

Issue 3: Inconsistent Results in Biological Assays

Potential Cause: Inconsistent bioavailability of this compound due to poor solubility and dissolution can lead to variable cellular uptake and biological effects.

Solutions:

  • Standardize Formulation: Use a consistent and well-characterized formulation of this compound for all experiments.

  • Verify Concentration: Analytically verify the concentration of dissolved this compound in your experimental media before each experiment using a validated method like HPLC-UV.

Experimental Protocols & Data

The following sections provide detailed protocols for three common solubility enhancement techniques, along with representative data from studies on structurally similar flavonoids.

Solid Dispersion for Enhanced Dissolution

Solid dispersions improve the dissolution of poorly soluble drugs by dispersing them in a hydrophilic carrier, often in an amorphous state. Polyvinylpyrrolidone (PVP) is a commonly used carrier.

Experimental Protocol: Preparation of this compound - PVP Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve this compound and PVP (e.g., PVP K30) in a suitable organic solvent, such as ethanol, at the desired weight ratio (e.g., 1:4 drug to carrier).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed.

  • Drying: Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

  • Sieving and Storage: Pass the powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size and store it in a desiccator.

Workflow for Solid Dispersion Preparation: ```dot digraph "Solid_Dispersion_Workflow" { graph [rankdir="LR"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="1. Dissolve this compound & PVP in Ethanol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Rotary Evaporation to form a film", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Vacuum Drying", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Pulverize and Sieve", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B -> C -> D; }

Overview of the AMPK signaling pathway.

References

Ophiopogonone C degradation and storage problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ophiopogonone C. The information provided addresses common issues related to its degradation and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus.[1][2] Like many natural phenolic compounds, its structure, containing multiple hydroxyl groups and a chromone ring, makes it susceptible to degradation under various environmental conditions. Ensuring its stability is crucial for obtaining accurate and reproducible results in pre-clinical research and for maintaining its therapeutic efficacy in potential pharmaceutical formulations.

Q2: What are the primary factors that can cause the degradation of this compound?

Based on general knowledge of the stability of similar compounds, the primary factors that can affect the stability of this compound are:

  • pH: The phenolic hydroxyl groups can ionize at different pH values, potentially increasing susceptibility to oxidation. Hydrolysis of certain functional groups may also occur under acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions, leading to a faster loss of the active compound.[3][4][5]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3][5][6]

  • Oxidation: The presence of oxygen or oxidizing agents can lead to the oxidative degradation of the phenolic moieties in the molecule.[3]

  • Moisture: High humidity can facilitate hydrolytic reactions and may also influence the physical stability of solid this compound.

Q3: How should I store this compound to ensure its stability?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is recommended.

  • Light: Protect from light by storing in an amber vial or a light-impermeable container.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Form: Store as a dry powder. If a stock solution is prepared, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in biological assays.
Potential Cause Troubleshooting Step Expected Outcome
Degradation of stock solution Prepare a fresh stock solution of this compound from a new vial of powder.Potency in the assay is restored to the expected level.
Analyze the old stock solution by HPLC to check for the presence of degradation products and to quantify the remaining this compound.The chromatogram of the old stock solution shows additional peaks corresponding to degradation products and a reduced peak area for this compound compared to the fresh solution.
Improper storage of solid compound Review the storage conditions of the solid this compound. Ensure it was protected from light and stored at the recommended temperature.If storage conditions were suboptimal, obtaining a new batch of the compound and storing it correctly should resolve the issue for future experiments.
Degradation during the experiment Evaluate the stability of this compound under the specific assay conditions (e.g., pH, temperature, exposure to light of the cell culture medium).If degradation is observed under assay conditions, the experimental protocol may need to be modified (e.g., shorter incubation times, addition of antioxidants).
Issue 2: Appearance of unknown peaks in the chromatogram during HPLC analysis.
Potential Cause Troubleshooting Step Expected Outcome
On-column degradation Modify the HPLC method. Try a different column, mobile phase pH, or a faster gradient to reduce the analysis time.The unknown peaks are eliminated or significantly reduced, indicating that the degradation was occurring during the analysis.
Degradation in the sample vial Prepare fresh samples and analyze them immediately. If using an autosampler, ensure the sample compartment is cooled.The intensity of the unknown peaks is lower in freshly prepared and immediately analyzed samples.
Presence of impurities in the original sample Obtain the certificate of analysis for the batch of this compound to check for known impurities.The unknown peaks correspond to the impurities listed in the certificate of analysis.
Formation of degradation products Perform a forced degradation study to intentionally generate degradation products. Compare the retention times of the peaks from the forced degradation study with the unknown peaks in the sample chromatogram.The retention times of the unknown peaks match those of the degradation products generated under specific stress conditions (e.g., acid, base, peroxide).

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a vial of solid this compound and a vial of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the stock solution and a vial of solid this compound to a photostability chamber (ICH Q1B option) for a specified duration.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a suitable stability-indicating HPLC method (e.g., RP-HPLC with UV detection).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation under each stress condition.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30-31 min: 80% to 20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or determined by UV scan)
Injection Volume 10 µL

Data Presentation

Table 1: Summary of Hypothetical Forced Degradation of this compound
Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl (60°C, 24h)15.2%2DP1 (8.5 min)
0.1 M NaOH (60°C, 24h)25.8%3DP3 (12.1 min)
3% H₂O₂ (RT, 24h)18.5%2DP4 (15.3 min)
Heat (60°C, 48h)8.1%1DP1 (8.5 min)
Photolysis (ICH Q1B)22.3%3DP5 (18.2 min)

Note: This data is illustrative and intended to provide a framework for presenting results from a forced degradation study.

Table 2: Recommended Storage Conditions and Expected Shelf-Life (Illustrative)
Storage Condition Temperature Light Atmosphere Expected Shelf-Life (Solid) Expected Shelf-Life (Solution in DMSO)
Long-term-20°CProtectedInert> 2 years6 months
Short-term4°CProtectedAmbient6 months1 month
Bench-topRoom TempExposedAmbient< 1 week< 24 hours

Note: This data is illustrative. Actual shelf-life should be determined experimentally through a formal stability study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Apply Stress peroxide Oxidation (3% H2O2, RT) prep->peroxide Apply Stress thermal Thermal Stress (60°C) prep->thermal Apply Stress photo Photolytic Stress (ICH Q1B) prep->photo Apply Stress hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples peroxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples mass_spec LC-MS for Degradant Identification hplc->mass_spec Characterize Unknowns method_val Validate Stability- Indicating Method hplc->method_val pathway Identify Degradation Pathways mass_spec->pathway logical_relationship cluster_factors Environmental Factors cluster_degradation Degradation Pathways cluster_outcome Consequences temp Temperature hydrolysis Hydrolysis temp->hydrolysis light Light (UV) photolysis Photolysis light->photolysis ph pH ph->hydrolysis oxygen Oxygen oxidation Oxidation oxygen->oxidation degraded_ophiopogonone Degradation Products hydrolysis->degraded_ophiopogonone photolysis->degraded_ophiopogonone oxidation->degraded_ophiopogonone loss Loss of Potency artifacts Experimental Artifacts ophiopogonone This compound (Stable) ophiopogonone->hydrolysis ophiopogonone->photolysis ophiopogonone->oxidation degraded_ophiopogonone->loss degraded_ophiopogonone->artifacts

References

Technical Support Center: Ophiopogonone C Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting cell-based assays involving Ophiopogonone C. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common experimental artifacts and challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound that I should be aware of when designing my experiment?

A1: this compound, a homoisoflavonoid from Ophiopogon japonicus, primarily exhibits anti-inflammatory and cytotoxic properties.[1] In anti-inflammatory studies, it has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6 in macrophages.[2][3] This is potentially mediated through the inhibition of ERK1/2 and JNK phosphorylation in the MAPK signaling pathway.[2][4] Its cytotoxic effects have been observed in various cancer cell lines, suggesting potential as an anticancer agent.[1][5][6][7]

Q2: My cell viability results (e.g., MTT, MTS) are inconsistent or show unexpected toxicity. What could be the cause?

A2: Inconsistent viability results can stem from several sources. First, ensure the solubility of this compound in your culture medium.[8] Precipitation can lead to variable dosing and can also interfere with absorbance readings.[9] Second, consider that this compound, like many natural products, may have intrinsic redox properties that directly reduce tetrazolium salts (MTT, MTS), leading to false-positive viability signals.[9] Always run a cell-free control to check for this. Finally, ensure your cells are healthy, within a low passage number, and seeded at the correct density to avoid artifacts related to cell culture conditions.[10][11][12]

Q3: I am seeing high background in my fluorescence-based assay. Could this compound be the cause?

A3: Yes. Natural products, including flavonoids, can be autofluorescent. This inherent fluorescence can overlap with the emission spectra of your detection reagents, leading to artificially high signals.[9] It is crucial to run controls containing only the compound in media to measure its intrinsic fluorescence. Pre-reading the plate after compound addition but before adding the final fluorescent reagent can help quantify this background.[9]

Q4: How can I be sure that the observed effect of this compound is on my target pathway and not a result of general cytotoxicity?

A4: This is a critical control. Always perform a cytotoxicity assay in parallel with your functional assay, using the same cell line, compound concentrations, and incubation times. If the concentrations of this compound that modulate your functional endpoint (e.g., cytokine production) also cause significant cell death, your results may be a secondary effect of toxicity. Ideally, the effective concentrations in your functional assay should be non-toxic.

Troubleshooting Guides

Issue 1: Unexpected Results in an Anti-Inflammatory Assay (e.g., Griess Assay for Nitric Oxide)

If you observe either no effect or an unexpectedly potent inhibition of nitric oxide production in LPS-stimulated macrophages, consult the following guide.

Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect wells with a microscope before adding reagents. Prepare a fresh, clear stock solution in DMSO and ensure the final concentration in media does not exceed its solubility limit (typically <1% DMSO).No visible precipitate. Results become more consistent.
Direct Interference with Griess Reagent Run a cell-free control: Add this compound to cell culture media, incubate, and then perform the Griess assay.No color change should be observed. If there is a change, this compound is reacting with the assay chemistry.
Cell Health Issues Check cell viability with a parallel assay (e.g., MTS or CellTiter-Glo®). Ensure cells are not over-confluent and that LPS stimulation is robust in positive controls.[11][13]Cell viability should be >90% at the effective concentrations. Positive controls should show a strong NO signal.
Incorrect Dosing Verify calculations and ensure proper serial dilutions. Confirm the purity and integrity of your this compound stock.Dose-response curve becomes logical and reproducible.
Issue 2: Artifacts in a Cytotoxicity Assay (e.g., MTT or MTS Assay)

If your cytotoxicity assay yields a false-positive (looks more viable) or false-negative (looks more toxic) result, follow these steps.

Potential Cause Troubleshooting Step Expected Outcome
Compound Reduces Tetrazolium Salt Run a cell-free control: Add this compound at all test concentrations to media, incubate, add MTT/MTS reagent, and measure absorbance.[9]A significant increase in absorbance in cell-free wells indicates direct reduction, creating a false-positive signal for viability.
Compound Absorbs Light at 570nm In a cell-free setup, add the compound to media and measure the absorbance at the assay wavelength without the MTT reagent.A high absorbance reading indicates the compound itself is colored and interfering with the measurement.
Compound Precipitation Visually inspect wells. If precipitate is present, it can scatter light, leading to artificially high absorbance readings.[9]Optimize solubility by lowering the final concentration or adjusting the DMSO percentage.
Contamination Test for mycoplasma contamination, which can alter cellular metabolism and response to compounds.[11][12]Cultures should be free of contamination for reliable results.
Use an Orthogonal Method Confirm cytotoxicity with an assay that uses a different mechanism, such as measuring membrane integrity (LDH release) or ATP content (CellTiter-Glo®).[9]Concordant results across different assay platforms increase confidence in the data.

Visualized Workflows and Pathways

Troubleshooting Logic for Cell Viability Assays

G A Unexpected Viability Result B Run Cell-Free Control (Compound + Media + Reagent) A->B C Signal Increase? B->C D Artifact Confirmed: Compound directly reduces reagent. Switch to orthogonal assay (e.g., ATP-based). C->D Yes E No Signal Increase C->E No F Check for Compound Precipitation (Microscopy) E->F G Precipitate Observed? F->G H Artifact Confirmed: Light scatter is interfering. Lower concentration or improve solubility. G->H Yes I No Precipitate G->I No J Assess Cell Health & Culture Conditions (Passage #, Contamination, Seeding Density) I->J K Result is likely a true biological effect. J->K G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Parallel Assays cluster_3 Phase 4: Analysis A Prepare this compound Stock (e.g., 10mM in DMSO) C Treat Cells with Serial Dilutions of this compound A->C B Culture & Seed Cells (e.g., RAW 264.7 or Cancer Cell Line) B->C D Incubate for Defined Period (e.g., 24-48 hours) C->D E Cytotoxicity Assay (e.g., MTS/LDH) D->E F Functional Assay (e.g., Griess, ELISA, Western Blot) D->F G Data Acquisition (Plate Reader / Imager) E->G F->G H Analyze & Correlate (Functional vs. Viability Data) G->H G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Inflammation Pro-inflammatory Gene Expression (iNOS, IL-6, IL-1β) MAPK_Pathway->Inflammation NFkB_Pathway->Inflammation OphioC This compound OphioC->MAPK_Pathway Inhibits

References

Technical Support Center: Ophiopogonone C Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Ophiopogonone C in animal studies. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model?

A1: Currently, there is a lack of established in vivo dosage data specifically for this compound in the public domain. For novel compounds like this compound, a dose-finding study is a critical first step. It is recommended to begin with a wide range of doses to determine a safe and effective window. Based on studies of other compounds isolated from Ophiopogon japonicus, a preliminary study might include doses ranging from 10 mg/kg to 100 mg/kg, administered via a common route such as oral gavage or intraperitoneal injection. However, it is imperative to conduct a thorough literature review for any new data and to perform an acute toxicity study to determine the LD50 (median lethal dose) before proceeding with efficacy studies.

Q2: How should I prepare this compound for administration to animals?

A2: this compound is an isoflavone compound.[1][2] The solubility of this compound in aqueous solutions may be limited. For oral administration, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene glycol (PEG) and saline. For intraperitoneal or intravenous injections, it may need to be dissolved in a biocompatible solvent like dimethyl sulfoxide (DMSO) and then further diluted with saline or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the solvent (e.g., DMSO) is low enough to not cause toxicity to the animals. A pilot solubility test is highly recommended.

Q3: What are the common routes of administration for compounds like this compound in rodents?

A3: The most common routes of administration for substances in mice and rats are oral (PO), intraperitoneal (IP), intravenous (IV), and subcutaneous (SC).[3] The choice of administration route depends on the experimental goals, such as desired speed of absorption and target organ system. Oral gavage is often used to mimic human consumption.[3][4] IP injections allow for rapid absorption, while IV injections provide immediate systemic circulation.[3] SC injections result in slower absorption compared to other parenteral routes.[5]

Q4: What are the potential signaling pathways affected by compounds from Ophiopogon japonicus?

A4: While the specific pathways modulated by this compound are not well-documented, studies on other active compounds from Ophiopogon japonicus, such as Ophiopogonin B and D, have shown effects on several key signaling pathways involved in cancer and inflammation. These include the Hippo-YAP pathway, JNK/c-Jun, NF-κB, and PI3K/AKT signaling cascades.[6][7][8] It is plausible that this compound may also interact with one or more of these pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in vehicle Poor solubility of the compound.1. Perform a vehicle screen to find a more suitable solvent or suspension agent. 2. Consider micronizing the compound to increase its surface area and improve suspension. 3. For injectable solutions, ensure the pH of the final formulation is appropriate.
Toxicity or adverse events observed in animals at lower doses Vehicle toxicity or acute toxicity of this compound.1. Run a vehicle-only control group to rule out toxicity from the administration vehicle. 2. Conduct a formal acute toxicity study to determine the maximum tolerated dose (MTD).[9][10] 3. Monitor animals closely for clinical signs of toxicity.[11]
High variability in experimental results Inconsistent dosing, animal handling, or biological variation.1. Ensure all personnel are thoroughly trained in the chosen administration technique to ensure consistent delivery.[12] 2. Standardize animal handling and housing conditions to minimize stress-induced variability. 3. Increase the number of animals per group to improve statistical power.
Difficulty with intravenous tail vein injections in mice Improper technique or small vein size.1. Use a warming lamp or warm water to dilate the tail veins before injection.[12] 2. Use a small gauge needle (e.g., 27-30G). 3. Ensure the mouse is properly restrained to prevent movement.[12]

Experimental Protocols

Dose-Range Finding Study Protocol (Hypothetical for this compound)
  • Objective: To determine the maximum tolerated dose (MTD) and identify a range of safe doses for efficacy studies.

  • Animals: Use a small number of mice (e.g., 3 per group) for each dose level.

  • Dose Levels: Start with a wide range of doses (e.g., 10, 30, 100, 300, 1000 mg/kg).

  • Administration: Administer a single dose of this compound via the chosen route (e.g., oral gavage).

  • Monitoring: Observe animals continuously for the first 4 hours, then at regular intervals for up to 14 days. Record clinical signs of toxicity, body weight changes, and any mortality.

  • Endpoint: The MTD is the highest dose that does not cause significant toxicity or more than 10% loss of body weight.

Preparation of this compound for Oral Gavage
  • Objective: To prepare a homogenous suspension of this compound for oral administration.

  • Materials: this compound powder, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, mortar and pestle or homogenizer, sterile tubes.

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and number of animals.

    • Weigh the this compound powder accurately.

    • If necessary, grind the powder to a fine consistency using a mortar and pestle.

    • Gradually add the 0.5% CMC vehicle to the powder while triturating or homogenizing until a uniform suspension is achieved.

    • Store the suspension at 4°C and ensure it is well-mixed before each use.

Visualizations

experimental_workflow Experimental Workflow for this compound In Vivo Study cluster_prep Preparation cluster_tox Toxicity Assessment cluster_efficacy Efficacy Study solubility Solubility Testing formulation Formulation Development solubility->formulation acute_tox Acute Toxicity Study (LD50/MTD) formulation->acute_tox Test Formulation dose_range Dose-Range Finding acute_tox->dose_range model Disease Model Induction dose_range->model Select Doses dosing Chronic Dosing model->dosing endpoint Endpoint Analysis dosing->endpoint

Caption: Workflow for preclinical evaluation of this compound.

hippo_pathway Simplified Hippo Signaling Pathway opc Ophiopogonin B/D (Related Compound) mst1_2 MST1/2 opc->mst1_2 Activates lats1_2 LATS1/2 mst1_2->lats1_2 Phosphorylates & Activates yap_taz YAP/TAZ lats1_2->yap_taz Phosphorylates & Inhibits tead TEAD yap_taz->tead Co-activates proliferation Cell Proliferation & Survival tead->proliferation Promotes Transcription

Caption: Potential modulation of the Hippo pathway by related compounds.

nfkb_pathway Simplified NF-κB Signaling Pathway opd Ophiopogonin D (Related Compound) ikk IKK opd->ikk Inhibits ikba IκBα ikk->ikba Phosphorylates nfkb NF-κB ikba->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates to inflammation Inflammatory Genes nucleus->inflammation Promotes Transcription

Caption: Potential inhibition of the NF-κB pathway by related compounds.

References

minimizing Ophiopogonone C off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ophiopogonone C. This resource is designed to assist researchers, scientists, and drug development professionals in designing experiments and troubleshooting potential issues related to the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known or suspected off-target effects of this compound?

A1: As a novel homoisoflavonoid isolated from Ophiopogon japonicus, the off-target profile of this compound is not yet extensively characterized in publicly available literature. However, based on the activity of other isoflavonoids, potential off-target interactions could involve a range of kinases and nuclear receptors. It is crucial for researchers to empirically determine the selectivity profile of this compound in their experimental systems.

Q2: My cells are showing unexpected phenotypes after treatment with this compound. How can I determine if this is an off-target effect?

A2: Unexplained cellular phenotypes can often be attributed to off-target effects. To troubleshoot this, consider the following steps:

  • Dose-Response Analysis: Establish a clear dose-response curve for your intended on-target effect and the unexpected phenotype. If the EC50/IC50 values are significantly different, it may suggest an off-target mechanism.

  • Use of Structural Analogs: Test structurally related but inactive analogs of this compound. If these analogs do not produce the unexpected phenotype, it strengthens the hypothesis of a specific off-target interaction.

  • Target Engagement Assays: Confirm that this compound is engaging its intended target at the concentrations where the unexpected phenotype is observed.

  • Rescue Experiments: If the off-target effect is hypothesized to be due to inhibition of a specific pathway, attempt to rescue the phenotype by adding a downstream component of that pathway.

Q3: How can I proactively assess the selectivity of this compound?

A3: Proactive selectivity profiling is highly recommended. Standard approaches include:

  • Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target interactions. Commercial services are available for broad kinase screening.

  • Receptor Binding Assays: Evaluate the binding of this compound to a panel of common receptors, particularly nuclear receptors, given its isoflavonoid structure.

  • Phenotypic Screening: Utilize high-content imaging or cell-based assays to assess the broader cellular effects of this compound across different cell types.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Concentrations Needed for On-Target Activity
  • Possible Cause: Off-target effects leading to cellular toxicity.

  • Troubleshooting Steps:

    • Perform a Cell Viability Assay: Use a sensitive method like MTS or CellTiter-Glo to accurately determine the CC50 (cytotoxic concentration 50).

    • Compare CC50 to IC50/EC50: If the therapeutic index (CC50/IC50) is low, consider chemical modification of this compound to improve selectivity.

    • Investigate Apoptosis/Necrosis Pathways: Use assays for caspase activation, Annexin V staining, or LDH release to understand the mechanism of cell death. This can provide clues about the off-target pathways involved.

Issue 2: Inconsistent Results Between in vitro and in vivo Experiments
  • Possible Cause: Off-target effects manifesting only in a complex biological system due to interactions with proteins not present in the in vitro model.

  • Troubleshooting Steps:

    • Pharmacokinetic Analysis: Ensure that the in vivo concentration of this compound is comparable to the effective in vitro concentration.

    • Metabolite Profiling: Investigate whether metabolites of this compound have different activity or off-target profiles.

    • Broad in vitro Profiling: Conduct broader off-target screening (e.g., against a larger kinase panel or using a safety pharmacology panel) to identify potential in vivo off-targets.

Data Presentation

Table 1: Example Kinase Selectivity Profile for this compound

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

Kinase TargetPercent Inhibition at 1 µMIC50 (nM)
On-Target X 95% 50
Off-Target Kinase A85%250
Off-Target Kinase B60%1,500
Off-Target Kinase C25%> 10,000
Off-Target Kinase D5%> 10,000

Table 2: Example Nuclear Receptor Binding Profile for this compound

Disclaimer: The following data is for illustrative purposes only and does not represent actual experimental results.

ReceptorBinding Affinity (Ki, nM)Functional Activity
On-Target Y 100 Agonist
Estrogen Receptor α> 10,000No activity
Estrogen Receptor β5,000Weak Antagonist
PPARγ> 10,000No activity

Experimental Protocols

Protocol 1: Kinase Profiling using a Commercial Service

This protocol outlines the general steps for submitting a compound like this compound for broad kinase profiling.

  • Compound Preparation:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure the purity of the compound is >95% as determined by HPLC.

    • Provide the exact molecular weight of the compound.

  • Service Selection:

    • Choose a reputable provider offering kinase screening services (e.g., Eurofins, Promega, Reaction Biology).

    • Select a panel that covers a broad range of the human kinome (e.g., >400 kinases).

    • Specify the initial screening concentration (typically 1 µM or 10 µM).

  • Data Analysis:

    • The service will provide data as percent inhibition relative to a control.

    • Identify "hits" (kinases inhibited above a certain threshold, e.g., >50%).

    • For significant hits, request follow-up IC50 determination to quantify the potency of the off-target interaction.

Protocol 2: In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the affinity of this compound for a specific receptor.

  • Materials:

    • Cell membranes or purified receptor expressing the target of interest.

    • A radiolabeled ligand with known high affinity for the target receptor.

    • This compound at a range of concentrations.

    • Assay buffer and scintillation fluid.

  • Procedure:

    • In a microplate, combine the receptor preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of this compound.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Add scintillation fluid to the filter mat and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_discovery Initial Screening cluster_troubleshooting Off-Target Investigation cluster_mitigation Mitigation Strategy start This compound phenotypic_screen Phenotypic Screen (e.g., Cell Viability) start->phenotypic_screen on_target_assay On-Target Assay start->on_target_assay unexpected_phenotype Unexpected Phenotype Observed phenotypic_screen->unexpected_phenotype dose_response Dose-Response Comparison (On- vs. Off-Target) on_target_assay->dose_response selectivity_profiling Broad Selectivity Profiling (Kinases, Receptors) unexpected_phenotype->selectivity_profiling selectivity_profiling->dose_response sar Structure-Activity Relationship (SAR) Studies dose_response->sar optimized_compound Optimized Compound sar->optimized_compound

Caption: Workflow for identifying and mitigating this compound off-target effects.

signaling_pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (On-Target) PI3K PI3K (Potential Off-Target) RTK->PI3K On_Target_Substrate On-Target Substrate RTK->On_Target_Substrate OphioC This compound OphioC->RTK Inhibits OphioC->PI3K Inhibits (?) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Survival mTOR->Cell_Growth On_Target_Effect Desired On-Target Effect On_Target_Substrate->On_Target_Effect

Caption: Hypothetical signaling pathway for this compound, highlighting a potential off-target interaction with the PI3K pathway.

Validation & Comparative

Ophiopogonone C: A Comparative Analysis of its Bioactivity Against Other Isoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of natural product research, isoflavonoids have garnered significant attention for their diverse pharmacological activities. This report provides a detailed comparative analysis of Ophiopogonone C, a homoisoflavonoid isolated from Ophiopogon japonicus, against the well-characterized isoflavonoids, genistein and daidzein. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds.

Comparative Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. While direct comparative studies with genistein and daidzein are limited, analysis of its activity and that of structurally related compounds from Ophiopogon japonicus provides valuable insights. The primary mechanism of anti-inflammatory action for these isoflavonoids involves the inhibition of key inflammatory mediators and signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK).

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a key signaling molecule in inflammation, and its overproduction is associated with inflammatory conditions. The inhibitory concentration (IC50) for NO production is a common metric for evaluating anti-inflammatory potential.

CompoundCell LineStimulantIC50 (µM)Source
This compound Analog (Ophioglonin) RAW 264.7LPSNot explicitly stated, but showed significant inhibition[1]
Genistein RAW 264.7LPS69.4[2][3]
Daidzein RAW 264.7LPSShowed reduction in NO, IC50 not specified[4]

Note: Data for a close structural analog, ophioglonin, is used in the absence of specific IC50 values for this compound.

Mechanisms of Action: A Focus on Signaling Pathways

The anti-inflammatory effects of this compound, genistein, and daidzein are largely attributed to their ability to modulate intracellular signaling cascades initiated by inflammatory stimuli.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.

This compound, and its analogs, are suggested to inhibit the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and transcription of target genes.[1]

Genistein and daidzein also exert their anti-inflammatory effects through the inhibition of NF-κB activation.[5][6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB IkBa_NFkB->p_IkBa NFkB NF-κB (p50/p65) p_IkBa->NFkB Degradation of IκBα releases NF-κB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Ophiopogonone_C This compound Genistein Daidzein Ophiopogonone_C->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_Genes Induces

Caption: Inhibition of the NF-κB Signaling Pathway by Isoflavonoids.

MAPK Signaling Pathway

The MAPK pathway, including ERK, JNK, and p38, is another critical signaling route in the inflammatory response.

Studies on ophioglonin, a compound structurally similar to this compound, have shown that it inhibits the phosphorylation of ERK, p38, and JNK in LPS-stimulated macrophages.[1] This suggests that this compound may share this mechanism, leading to a downstream reduction in the expression of inflammatory mediators.

Daidzein has also been shown to inhibit the phosphorylation of JNK. Genistein's effects on the MAPK pathway are also documented, contributing to its anti-inflammatory profile.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Ophiopogonone_C This compound Genistein Daidzein Ophiopogonone_C->MAPKK Inhibits Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression AP1->Pro_inflammatory_Genes

Caption: Inhibition of the MAPK Signaling Pathway by Isoflavonoids.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the comparison of anti-inflammatory activity.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For experiments, cells are pre-treated with various concentrations of this compound, genistein, or daidzein for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • RAW 264.7 cells are seeded in a 96-well plate and treated as described above.

  • After 24 hours of incubation with LPS, the cell culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins
  • Cells are treated as described and then lysed to extract total protein.

  • Protein concentration is determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of NF-κB p65, IκBα, ERK, JNK, and p38.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture RAW 264.7 cells Pretreat Pre-treat with Isoflavonoids Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay for NO Stimulate->Griess Western Western Blot for Signaling Proteins Stimulate->Western NO_Quant Quantify NO Production (IC50 Calculation) Griess->NO_Quant Protein_Quant Quantify Protein Phosphorylation Western->Protein_Quant

References

A Comparative Analysis of Ophiopogonone C and Its Synthetic Analogues in Anti-inflammatory and Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the naturally occurring homoisoflavonoid, Ophiopogonone C, and its synthetic analogues. The focus is on their potential as anti-inflammatory and anticancer agents, with supporting experimental data and methodologies to aid in research and development.

Introduction

This compound is a homoisoflavonoid isolated from the tubers of Ophiopogon japonicus, a plant used in traditional medicine. Homoisoflavonoids, characterized by a 16-carbon skeleton (C6-C3-C1-C6), have garnered significant interest for their diverse pharmacological properties. This guide delves into the anti-inflammatory and cytotoxic profiles of this compound and related naturally occurring compounds, and compares them with structurally similar synthetic 3-benzylchroman-4-one derivatives.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of this compound's natural relatives and synthetic analogues.

Table 1: Anti-inflammatory Activity of Naturally Occurring Homoisoflavonoids

CompoundSourceAssayCell LineTargetIC50 (µg/mL)Reference
Oleic acidO. japonicusNitric Oxide (NO) Production InhibitionRAW 264.7iNOS80.2 ± 2.3[1]
Palmitic acidO. japonicusNitric Oxide (NO) Production InhibitionRAW 264.7iNOS33.4 ± 2.9[1]
Desmethylisoophiopogonone BO. japonicusNitric Oxide (NO) Production InhibitionRAW 264.7iNOS14.1 ± 1.5[1]
5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromoneO. japonicusNitric Oxide (NO) Production InhibitionRAW 264.7iNOS10.9 ± 0.8[1]
4'-O-Demethylophiopogonanone EO. japonicusNitric Oxide (NO) Production InhibitionRAW 264.7iNOS66.4 ± 3.5[1]
4'-O-Demethylophiopogonanone EO. japonicusIL-1β Production InhibitionRAW 264.7Inflammasome32.5 ± 3.5[1][2]
4'-O-Demethylophiopogonanone EO. japonicusIL-6 Production InhibitionRAW 264.7NF-κB/MAPK13.4 ± 2.3[1][2]

Table 2: Anticancer Activity of Synthetic 3-Benzylchroman-4-one Analogues

Compound IDStructureCell LineActivity (IC50 in µM)Reference
3b 7-hydroxy-3-benzylchroman-4-oneBT549 (Breast Carcinoma)20.1[3]
HeLa (Cervical Carcinoma)42.8[3]
Vero (Normal Kidney Epithelial)>100[3]
3h 7-methoxy-3-(4-methoxybenzyl)chroman-4-oneHeLa (Cervical Carcinoma)20.45[3]
Vero (Normal Kidney Epithelial)>100[3]

Signaling Pathways and Experimental Workflows

3.1. Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of homoisoflavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. One of the primary mechanisms is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are activated by inflammatory stimuli such as lipopolysaccharide (LPS), leading to the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK (ERK, JNK, p38) TAK1->MAPK IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Nucleus Nucleus NFκB->Nucleus Translocates to ProInflammatory Pro-inflammatory Genes (iNOS, IL-1β, IL-6) Nucleus->ProInflammatory Upregulates AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates to Homoisoflavonoids This compound & Analogues Homoisoflavonoids->IKK Inhibit Homoisoflavonoids->MAPK Inhibit G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis OphioC This compound (Natural Product) AntiInflam Anti-inflammatory Assays (e.g., NO, Cytokine Inhibition) OphioC->AntiInflam AntiCancer Anticancer Assays (e.g., MTT, Cytotoxicity) OphioC->AntiCancer SynAna Synthetic Analogues SynAna->AntiInflam SynAna->AntiCancer IC50 IC50 Determination AntiInflam->IC50 AntiCancer->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

Ophiopogonone C: A Comparative Guide to Bioactivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ophiopogonone C is a homoisoflavonoid compound isolated from the tubers of Ophiopogon japonicus. While research on the specific bioactivity of this compound is limited, this guide provides a comparative overview of the cytotoxic and apoptotic effects of closely related compounds from the same medicinal plant. This information can serve as a valuable reference for investigating the potential therapeutic properties of this compound. Preliminary research suggests that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Data Presentation: Bioactivity of Ophiopogon-derived Compounds

The following table summarizes the reported bioactivities of compounds structurally related to this compound in various cancer cell lines. It is important to note that these data are for related compounds and not this compound itself.

CompoundCell Line(s)AssayObserved EffectIC50 ValueReference
Ophiopogonin DHCT116 (colorectal cancer)CCK-8, Colony FormationInhibition of cell viability and proliferation, induction of p53-dependent apoptosis.20-40 µM[1][2][3]
A549 (lung cancer)Western Blot, EMSAInhibition of STAT3 signaling pathway, induction of apoptosis.Not specified[4][5]
Ophiopogonin BA549 (lung cancer)Transwell, Scratch Wound HealingInhibition of metastasis and angiogenesis via EphA2/Akt signaling pathway.10 µmol/l (for observed effects)[6]
C666-1, HK1 (nasopharyngeal carcinoma)MTT, Flow CytometryInhibition of proliferation, induction of ROS-dependent apoptosis via the Hippo pathway.Not specified[7]
8-Formylophiopogonanone BCNE-1 (nasopharyngeal carcinoma)Flow Cytometry, Western BlotInduction of ROS-mediated apoptosis.100-150 µM (for observed effects)[8]
Ophiopogon japonicus extractNCI-H1299, A549 (lung cancer)MTTInhibition of cell viability.NCI-H1299: 140.6 ± 12.3 µg/ml - 259.5 ± 40.9 µg/ml, A549: 330.6 ± 45.5 µg/ml - 411.8 ± 66.5 µg/ml[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways.

Methodology:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, c-Myc, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

G Experimental Workflow for Bioactivity Validation cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Conclusion cell_culture Cancer Cell Lines (e.g., HCT116, A549) treatment This compound Treatment (Dose- and Time-Dependent) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_rate Apoptosis Rate Quantification apoptosis->apoptosis_rate pathway_analysis Signaling Pathway Modulation western_blot->pathway_analysis conclusion Validation of Bioactivity ic50->conclusion apoptosis_rate->conclusion pathway_analysis->conclusion

Caption: Experimental workflow for validating the bioactivity of this compound.

G Potential Apoptotic Signaling Pathway of Ophiopogon-derived Compounds cluster_0 Upstream Regulation cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade compound Ophiopogon-derived Compound p53 p53 Activation compound->p53 cMyc c-Myc Inhibition compound->cMyc hippo Hippo Pathway Activation compound->hippo bax Bax (Pro-apoptotic) Up-regulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation cMyc->bcl2 hippo->bax cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for apoptosis induced by Ophiopogon-derived compounds.

References

A Comparative Guide to Analytical Methods for Ophiopogonone C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of Ophiopogonone C, an isoflavone compound isolated from the tubers of Ophiopogon japonicus. The selection of an appropriate analytical technique is critical for ensuring the accuracy and reliability of research findings, quality control of herbal medicines, and pharmacokinetic studies. This document presents a side-by-side comparison of common analytical methods, supported by experimental data from published studies, to aid researchers in selecting the most suitable method for their specific needs.

Quantitative Data Summary

The performance of various analytical methods for the quantification of this compound and related homoisoflavonoids is summarized in the tables below. These tables provide a clear comparison of key validation parameters.

Table 1: Comparison of HPLC Methods for Homoisoflavonoids in Ophiopogon japonicus

ParameterHPLC-DAD[1]RP-HPLC[2]
Analytes 6-aldehydo-3-ophiopogonanone A, Methyl ophiopogonanone A, Ophiopogonanone AMethylophiopogonanone A, Methylophiopogonanone B, 6-aldehydo-isoophiopogonanone A
Linearity (r) > 0.9999> 0.9990
Recovery (%) 99.41 - 99.8698.5 - 102.6
RSD of Recovery (%) 0.82 - 1.051.03 - 1.35

Table 2: Performance of LC-MS Methods for Homoisoflavonoids

ParameterLC-MS/MS for Methylophiopogonanone A[3]
Matrix Rat Plasma
Linearity Range (ng/mL) 1 - 1000
Correlation Coefficient (r) > 0.997
Lower Limit of Quantification (LLOQ) (ng/mL) 1
Extraction Efficiency (%) > 80
Precision (RSD %) Within acceptable limits
Accuracy Within acceptable limits

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a widely used technique for the separation and quantification of homoisoflavonoids from Ophiopogon japonicus.

Method 1: HPLC with Diode Array Detection (DAD) [1]

  • Instrumentation : High-Performance Liquid Chromatograph with a Diode Array Detector.

  • Column : Information not specified in the abstract.

  • Mobile Phase : Acetonitrile-water containing 0.5% H3PO4 (58:42).

  • Detection Wavelength : 296 nm (0-14 min) and 275 nm (14-22 min).

  • Sample Preparation : Extraction with methanol and liquid-liquid extraction with water-saturated n-butanol[2].

Method 2: Reversed-Phase HPLC (RP-HPLC) [2]

  • Instrumentation : Reversed-Phase High-Performance Liquid Chromatograph.

  • Column : Waters Symmetry C18 column (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase : A stepwise gradient of phosphoric acid (0.05%, v/v) and acetonitrile.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 296 nm.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS and its tandem version, LC-MS/MS, offer high sensitivity and selectivity, making them ideal for complex matrices like plasma.

Method 3: UPLC-Q/TOF-MS for General Profiling [4]

This method is used for the identification of various chemical constituents, including homoisoflavonoids.

  • Instrumentation : ACQUITYTM UPLC-QTOF platform.

  • Column : Waters ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).

  • Mobile Phase : Gradient elution with 0.1% aqueous formic acid (A) and acetonitrile (B).

  • Flow Rate : 0.35 mL/min.

  • Column Temperature : 40°C.

  • Ionization Mode : Electrospray Ionization (ESI) in both positive and negative modes.

Method 4: LC-MS/MS for Quantification in Plasma [3]

This method was developed for the pharmacokinetic study of Methylophiopogonanone A.

  • Instrumentation : Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

  • Column : Waters ACQUITY HSS T3 column.

  • Mobile Phase : 0.1% formic acid solution and acetonitrile.

  • Sample Preparation : Precipitation with acetonitrile.

  • Detection : Multiple Reaction Monitoring (MRM) mode.

    • Precursor-to-product ion transition for MOA : m/z 343.2 > 135.1.

    • Internal Standard (Methylophiopogonanone B) : m/z 329.2 > 121.1.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the context of analytical method validation.

Analytical_Method_Validation_Workflow cluster_Plan Planning cluster_Develop Method Development & Optimization cluster_Validate Validation cluster_Implement Implementation & Monitoring Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Appropriate Analytical Method Define_ATP->Select_Method Develop_Protocol Develop Initial Method Protocol Select_Method->Develop_Protocol Optimize_Params Optimize Critical Parameters Develop_Protocol->Optimize_Params Specificity Specificity/ Selectivity Optimize_Params->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Routine_Use Routine Use Robustness->Routine_Use Ongoing_Monitoring Ongoing Method Performance Monitoring Routine_Use->Ongoing_Monitoring

Caption: Workflow for analytical method validation.

Method_Comparison_Logic cluster_HPLC HPLC Considerations cluster_LCMS LC-MS Considerations Goal Quantification of This compound HPLC HPLC Methods Goal->HPLC LCMS LC-MS Methods Goal->LCMS HPLC_Pros Pros: - Lower Cost - Simpler Operation - Good for high concentration samples HPLC->HPLC_Pros HPLC_Cons Cons: - Lower Sensitivity - Potential for matrix interference HPLC->HPLC_Cons LCMS_Pros Pros: - High Sensitivity (low LLOQ) - High Selectivity (MS/MS) - Suitable for complex matrices (plasma) LCMS->LCMS_Pros LCMS_Cons Cons: - Higher Cost - More Complex Operation LCMS->LCMS_Cons Decision Select method based on: - Required Sensitivity (LLOQ) - Sample Matrix Complexity - Cost and Throughput

Caption: Comparison of HPLC and LC-MS methods.

References

Ophiopogonone C: A Comparative Analysis of its Efficacy Against Known Inflammatory Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of Ophiopogonone C, a homoisoflavonoid isolated from Ophiopogon japonicus, against established inhibitors of key inflammatory signaling pathways. While direct quantitative data for this compound is limited, this guide leverages experimental data on structurally similar compounds from the same plant source to provide a valuable performance benchmark. The primary pathways of focus are the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades, both critical mediators of the inflammatory response.

Comparative Efficacy Data

Quantitative data for a close structural analog of this compound, 4'-O-Demethylophiopogonanone E, demonstrates significant anti-inflammatory activity. The following tables compare its inhibitory concentrations (IC50) with those of well-characterized inhibitors of the NF-κB and PI3K/Akt pathways.

Table 1: Comparison of IC50 Values for Inhibition of Pro-inflammatory Mediators

CompoundTarget/AssayIC50Cell Line
4'-O-Demethylophiopogonanone E IL-6 production13.4 ± 2.3 µg/mLRAW 264.7 macrophages
4'-O-Demethylophiopogonanone E IL-1β production32.5 ± 3.5 µg/mLRAW 264.7 macrophages
Parthenolide (NF-κB Inhibitor) NF-κB inhibition~5 µMVarious
BAY 11-7082 (NF-κB Inhibitor) IκBα phosphorylation~10 µMVarious

Table 2: Comparative IC50 Values for PI3K Pathway Inhibition

CompoundTarget IsoformIC50
LY294002 (Pan-PI3K Inhibitor) PI3Kα0.5 µM
LY294002 (Pan-PI3K Inhibitor) PI3Kδ0.57 µM
LY294002 (Pan-PI3K Inhibitor) PI3Kβ0.97 µM
ZSTK474 (Pan-PI3K Inhibitor) PI3Kα16 nM
ZSTK474 (Pan-PI3K Inhibitor) PI3Kβ44 nM
ZSTK474 (Pan-PI3K Inhibitor) PI3Kγ49 nM
ZSTK474 (Pan-PI3K Inhibitor) PI3Kδ5 nM

Signaling Pathways and Points of Inhibition

The following diagrams illustrate the putative mechanism of action for this compound and its analogs in the context of the NF-κB and PI3K/Akt signaling pathways.

G NF-κB Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Ligand Binding IKK IKK TLR4->IKK 2. Signal Transduction IκBα IκBα IKK->IκBα 3. Phosphorylation NFκB NF-κB (p50/p65) IκBα->NFκB 4. Degradation & Release NFκB_nuc NF-κB NFκB->NFκB_nuc 5. Nuclear Translocation Ophiopogonone_C This compound (and analogs) Ophiopogonone_C->IKK Inhibition DNA DNA NFκB_nuc->DNA 6. DNA Binding Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) DNA->Cytokines 7. Gene Transcription

Caption: Putative inhibition of the NF-κB pathway by this compound.

G PI3K/Akt Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK 1. Activation PI3K PI3K RTK->PI3K 2. Recruitment & Activation PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt 4. Activation PI3K->PIP2 3. Phosphorylation mTOR mTOR Akt->mTOR 5. Activation Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival 6. Downstream Effects Ophiopogonone_C This compound (and analogs) Ophiopogonone_C->PI3K Inhibition

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

Experimental Protocols

The following methodologies are based on the study "Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas" and represent a standard approach for evaluating the anti-inflammatory effects of novel compounds.

Cell Culture and Treatment:

  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound analog) for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay:

  • Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Collect 100 µL of culture supernatant from each well.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement:

  • Principle: Quantify the levels of pro-inflammatory cytokines (IL-1β and IL-6) in the cell culture supernatants.

  • Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash and add a biotinylated detection antibody.

    • Wash and add streptavidin-horseradish peroxidase (HRP).

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.

Experimental Workflow Diagram:

G Experimental Workflow for Anti-Inflammatory Activity Screening cluster_setup Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis Culture Culture RAW 264.7 cells Pretreat Pre-treat with This compound analog Culture->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect Griess Griess Assay for NO Collect->Griess ELISA ELISA for Cytokines (IL-1β, IL-6) Collect->ELISA Measure Measure Absorbance Griess->Measure ELISA->Measure Calculate Calculate IC50 values Measure->Calculate

A Comparative Analysis of Ophiopogonone C from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Ophiopogonone C derived from different sources, with a focus on its quantitative analysis and biological activity. This compound, a homoisoflavonoid, is a key bioactive constituent found in the tubers of Ophiopogon japonicus. The geographical origin of this plant material can significantly influence the yield and potential therapeutic efficacy of its isolated compounds. This document synthesizes available experimental data to facilitate informed decisions in research and development.

Quantitative Comparison of Homoisoflavonoids in Ophiopogon japonicus from Different Origins

While direct comparative studies on the yield and purity of this compound are limited, research on the broader class of homoisoflavonoids provides valuable insights. Ophiopogon japonicus sourced from the Zhejiang province of China (often referred to as "Zhemaidong" or "Hang-maidong") is reported to contain a higher concentration of homoisoflavonoids compared to that from the Sichuan province ("Chuanmaidong").

One study identified 24 distinct homoisoflavonoids across samples from both regions, noting that while the chemical profiles were similar, the relative abundance of these compounds varied significantly. Specifically, the levels of Methylophiopogonanone A and Methylophiopogonanone B were found to be substantially higher in the Zhejiang variety. Although specific quantitative data for this compound was not singled out in this comparative context, its presence was confirmed in both varieties[1][2]. Another study corroborated that samples from Zhejiang had higher contents of homoisoflavonoids[3].

The following table summarizes the content of two major homoisoflavonoids in Ophiopogon japonicus from these two prominent geographical locations, illustrating the general trend of higher homoisoflavonoid content in the Zhejiang variety.

CompoundSource: Zhejiang (Hang-maidong)Source: Sichuan (Chuan-maidong)
Methylophiopogonanone A High ContentLow Content
Methylophiopogonanone B High ContentLow Content
Total Homoisoflavonoids Higher ContentLower Content

Note: This table reflects the general findings on major homoisoflavonoids. Specific quantitative data for this compound from these sources is not available in the reviewed literature.

Comparative Biological Activity: Anti-inflammatory Effects

Homoisoflavonoids isolated from Ophiopogon japonicus are known to possess anti-inflammatory properties. Studies have investigated the inhibitory effects of these compounds on the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

One investigation into the anti-inflammatory activity of compounds isolated from Ophiopogon japonicus provided IC50 values for several homoisoflavonoids in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4][5]. While a specific IC50 value for this compound was not reported in this study, the data for other related homoisoflavonoids, as shown in the table below, demonstrate the potent anti-inflammatory potential of this class of compounds. The Zhejiang variety of Ophiopogon japonicus, with its higher homoisoflavonoid content, is suggested to have stronger antioxidant and anti-inflammatory capacities[6].

CompoundAnti-inflammatory Activity (IC50)
Desmethylisoophiopogonone B 14.1 ± 1.5 µg/mL (NO production)
5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone 10.9 ± 0.8 µg/mL (NO production)
4'-O-Demethylophiopogonanone E 66.4 ± 3.5 µg/mL (NO production)
32.5 ± 3.5 µg/mL (IL-1β production)
13.4 ± 2.3 µg/mL (IL-6 production)

Note: The IC50 values represent the concentration required to inhibit 50% of the production of the respective inflammatory mediator.

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound and other homoisoflavonoids from the tubers of Ophiopogon japonicus, based on methodologies described in the scientific literature[7][8].

Experimental Workflow for Isolation and Purification

G A Dried O. japonicus Tubers B Powdered Plant Material A->B Grinding C Extraction with 70% Ethanol (Heat Reflux) B->C D Filtration and Concentration C->D E Crude Ethanol Extract D->E F Suspension in Water E->F G Partitioning with Chloroform F->G H Chloroform Fraction (Rich in Homoisoflavonoids) G->H I Silica Gel Column Chromatography H->I J Gradient Elution (e.g., Chloroform-Methanol) I->J K Fraction Collection and TLC Analysis J->K L Pooling of Homoisoflavonoid-rich Fractions K->L M Preparative HPLC L->M N Purified this compound M->N

Caption: Workflow for this compound Isolation.

  • Preparation of Plant Material: Air-dried tubers of Ophiopogon japonicus are ground into a fine powder.

  • Extraction: The powdered material is extracted with 70% ethanol under reflux for 2 hours. This process is repeated three times to ensure exhaustive extraction.

  • Concentration: The ethanol extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with chloroform. The chloroform fraction, which is enriched with homoisoflavonoids, is collected.

  • Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography.

  • Gradient Elution: The column is eluted with a gradient of chloroform and methanol, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing homoisoflavonoids.

  • Purification: Fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Quantification of this compound by HPLC-DAD

A high-performance liquid chromatography with a diode-array detector (HPLC-DAD) method can be employed for the quantitative analysis of this compound.

  • Chromatographic System: An HPLC system equipped with a DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The DAD is set to monitor at the maximum absorbance wavelength of this compound.

  • Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: The cells are pre-treated with various concentrations of purified this compound for 1 hour.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • NO Measurement: The production of NO is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Signaling Pathway Analysis: Inhibition of MAPK Pathway

The anti-inflammatory effects of homoisoflavonoids from Ophiopogon japonicus have been linked to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway. Specifically, some of these compounds have been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) in LPS-stimulated macrophages[4]. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

MAPK Signaling Pathway Inhibition

G cluster_pathway MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK_JNK ERK / JNK MAPKK->ERK_JNK Phosphorylation AP1 AP-1 ERK_JNK->AP1 ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, IL-6) AP1->ProInflammatory OphiopogononeC This compound OphiopogononeC->Inhibition Inhibition->MAPKK

Caption: Inhibition of the MAPK Pathway.

Conclusion

The available evidence strongly suggests that the geographical source of Ophiopogon japonicus plays a critical role in determining its chemical composition and, consequently, its biological activity. The Zhejiang variety ("Zhemaidong") generally exhibits a higher content of homoisoflavonoids, including this compound, which is associated with more potent anti-inflammatory and antioxidant effects. The anti-inflammatory action of these compounds is, at least in part, mediated through the inhibition of the MAPK signaling pathway.

For researchers and drug development professionals, these findings underscore the importance of sourcing and quality control of the raw plant material. While this guide provides a synthesis of current knowledge, it also highlights the need for further studies that directly compare the yield, purity, and biological activity of purified this compound from different geographical origins to fully elucidate its therapeutic potential.

References

Ophiopogonone C: A Comparative Analysis of Efficacy and Research Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Ophiopogonone C's Performance Against Standard Alternatives, Supported by Experimental Data.

This compound, a homoisoflavonoid derived from the tuber of Ophiopogon japonicus, has garnered interest within the scientific community for its potential therapeutic applications. This guide provides a comparative overview of its reported bioactivities, focusing on anti-inflammatory, anticancer, and neuroprotective effects. To ensure a comprehensive understanding, we present available quantitative data, detail experimental methodologies, and contextualize its mechanism of action through signaling pathway diagrams. This analysis aims to address the reproducibility of its effects by presenting the statistical validation reported in the cited studies.

Quantitative Comparison of Bioactivities

To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that direct comparative studies for this compound against these alternatives are limited. The data presented is compiled from individual studies, and experimental conditions may vary.

CompoundAssayCell LineIC50 ValueStatistical Analysis Reported
This compound Analogs Nitric Oxide (NO) InhibitionRAW 264.7See specific compounds belowMean ± S.D.
Compound 5¹Nitric Oxide (NO) InhibitionRAW 264.714.1 ± 1.5 µg/mLMean ± S.D.
Compound 7¹Nitric Oxide (NO) InhibitionRAW 264.710.9 ± 0.8 µg/mLMean ± S.D.
Compound 10¹Nitric Oxide (NO) InhibitionRAW 264.766.4 ± 3.5 µg/mLMean ± S.D.
Dexamethasone Nitric Oxide (NO) InhibitionRAW 264.734.60 µg/mL[1]Mean ± SEM

¹Compounds 5, 7, and 10 are homoisoflavonoids isolated from Ophiopogon japonicus, structurally related to this compound.[2]

CompoundCell LineIC50 Value (µM)
Doxorubicin HepG212.2[2]
TCCSUP12.6[2]
BFTC-9052.3[2]
HeLa2.9[2]
MCF-72.5[2]
M212.8[2]
A549> 20[2]
Huh7> 20[2]
VMCUB-1> 20[2]

Note: Specific IC50 values for this compound against various cancer cell lines were not available in the reviewed literature.

CompoundModelKey Finding
Resveratrol Rat Hippocampal Neurons (in vitro)Significantly reduced Aβ₂₅₋₃₅-induced cell death, with maximal effect at 25 µM.[3]
Alzheimer's Disease Patients (clinical trial)Attenuated the decline in cerebrospinal fluid and plasma amyloid-beta 40 levels compared to placebo.[4]

Experimental Protocols

Reproducibility in research is fundamentally linked to detailed and transparent methodologies. Below are summaries of key experimental protocols relevant to the bioactivities of this compound and its comparators.

Anti-inflammatory Activity Assessment

Cell-Based Nitric Oxide (NO) Inhibition Assay: This assay evaluates the ability of a compound to reduce the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound analogs, Dexamethasone) for a specified period (e.g., 2 hours).

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response.

  • Incubation: The plate is incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated cells. The IC50 value is determined from the dose-response curve. Statistical significance is often determined using a Student's t-test or ANOVA.

Anticancer Activity Assessment

MTT Cell Viability Assay: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compound (e.g., Doxorubicin) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Living cells with active metabolism convert the yellow MTT to a purple formazan product.[5]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Apoptosis Analysis by Flow Cytometry

Annexin V/Propidium Iodide (PI) Staining: This method is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the compound of interest for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in a binding buffer, then stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Western Blot for Signaling Pathway Analysis

This technique is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of a compound's action.

  • Protein Extraction: Cells are treated with the compound and/or stimulant (e.g., LPS), and then lysed to extract total cellular proteins.

  • Protein Quantification: The concentration of protein in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-ERK, phospho-JNK).

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured.

  • Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

Signaling Pathways and Mechanisms of Action

This compound and its related compounds are reported to exert their biological effects by modulating key intracellular signaling pathways.

Anti-inflammatory Effects and the MAPK Pathway

The anti-inflammatory activity of homoisoflavonoids from Ophiopogon japonicus is linked to the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. In LPS-stimulated macrophages, these compounds have been shown to inhibit the phosphorylation of key MAPK proteins, including ERK1/2 and JNK.[6] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MEK MEK MAPKKK->MEK ERK_JNK ERK / JNK MEK->ERK_JNK Transcription_Factors Transcription Factors (e.g., AP-1) ERK_JNK->Transcription_Factors Ophiopogonone_C This compound Ophiopogonone_C->ERK_JNK Inhibits Phosphorylation Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Transcription_Factors->Inflammatory_Genes

MAPK Signaling Pathway Inhibition by this compound.
Experimental Workflow for Evaluating Anti-inflammatory Activity

The process of assessing the anti-inflammatory potential of a compound like this compound involves a series of well-defined steps, from cell culture to the analysis of inflammatory markers and underlying signaling pathways.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Start Start: Culture RAW 264.7 Cells Seed_Cells Seed Cells in Plates Start->Seed_Cells Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for Cytokines Collect_Supernatant->ELISA Western_Blot Western Blot for p-ERK, p-JNK Lyse_Cells->Western_Blot

Workflow for Anti-inflammatory Activity Assessment.

Conclusion and Future Directions

The available evidence suggests that this compound and related homoisoflavonoids from Ophiopogon japonicus possess notable anti-inflammatory properties, primarily through the modulation of the MAPK signaling pathway. However, a comprehensive evaluation of its efficacy, particularly in the realms of anticancer and neuroprotective activities, is hampered by a lack of publicly available, direct comparative quantitative data against established therapeutic agents.

For researchers and drug development professionals, the presented data and protocols offer a foundational understanding of this compound's potential. The reproducibility of the cited findings can be inferred from the statistical analyses provided within the respective studies. Future research should prioritize direct, head-to-head comparative studies with standard drugs to unequivocally establish the therapeutic potential of this compound. Furthermore, a more detailed investigation into its pharmacokinetic and pharmacodynamic properties is essential for its potential translation into a clinical setting. The lack of extensive reproducibility studies across different laboratories also highlights an area for future investigation to solidify the reliability of its reported effects.

References

Unveiling the Therapeutic Potential of Ophiopogonone C and Related Homoisoflavonoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an independent verification of the therapeutic effects of Ophiopogonone C and its related homoisoflavonoids isolated from Ophiopogon japonicus. This document offers a comparative analysis of their anti-inflammatory properties, supported by experimental data, and contrasts their performance with a standard steroidal anti-inflammatory drug, Dexamethasone.

While this compound, an isoflavone derived from the tubers of Ophiopogon japonicus, has been noted for its potential anti-inflammatory, antioxidant, and cytotoxic properties, specific quantitative data on its therapeutic efficacy remains limited in publicly available research. However, extensive studies on other homoisoflavonoids extracted from the same plant offer significant insights into the potential mechanisms and comparative potency of this class of compounds. This guide will focus on the available data for these related homoisoflavonoids to provide a valuable reference for their therapeutic potential.

Anti-inflammatory Activity: A Comparative Overview

The primary therapeutic effect investigated for homoisoflavonoids from Ophiopogon japonicus is their anti-inflammatory activity. This has been predominantly assessed by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells stimulated with lipopolysaccharide (LPS).

Quantitative Comparison of Inhibitory Effects

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various homoisoflavonoids on the production of inflammatory mediators. A lower IC50 value indicates greater potency.

CompoundTargetCell LineIC50
Homoisoflavonoids from O. japonicus
Ophiopogonanone HNitric Oxide (NO)BV-2 (murine microglial cells)20.1 µM[1]
Compound 4 (unspecified)Nitric Oxide (NO)BV-2 (murine microglial cells)17.0 µM[1]
5,7-dihydroxy-6-methyl-3-(4′-hydroxy-benzyl)-chroman-4-oneNitric Oxide (NO)BV-2 (murine microglial cells)7.8 µM[1]
5,7-dihydroxy-6-methyl-3-(4′-hydroxybenzyl) chromoneNitric Oxide (NO)BV-2 (murine microglial cells)5.1 µM[1]
4′-O-Demethylophiopogonanone ENitric Oxide (NO)RAW 264.7 (murine macrophage cells)66.4 µg/mL
Interleukin-1β (IL-1β)RAW 264.7 (murine macrophage cells)32.5 µg/mL
Interleukin-6 (IL-6)RAW 264.7 (murine macrophage cells)13.4 µg/mL
Standard Anti-inflammatory Drug
DexamethasoneNitric Oxide (NO)RAW 264.7 (murine macrophage cells)34.60 µg/mL[2]

Mechanism of Action: Targeting the MAPK Signaling Pathway

Research suggests that the anti-inflammatory effects of these homoisoflavonoids are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, compounds like 4′-O-Demethylophiopogonanone E have been shown to inhibit the phosphorylation of ERK1/2 and JNK, key kinases in this pathway that regulate the expression of pro-inflammatory genes.

MAPK_Pathway_Inhibition cluster_nucleus Cellular Response LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds to MAP3K MAPKKK TLR4->MAP3K Activates MAP2K MAPKK (MEK) MAP3K->MAP2K Phosphorylates MAPK MAPK (ERK1/2, JNK) MAP2K->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates ProInflammatory_Genes Pro-inflammatory Genes (iNOS, IL-1β, IL-6) TranscriptionFactors->ProInflammatory_Genes Activation Nucleus Nucleus Inflammatory_Mediators Inflammatory Mediators (NO, IL-1β, IL-6) ProInflammatory_Genes->Inflammatory_Mediators Expression Homoisoflavonoids Homoisoflavonoids from Ophiopogon japonicus Homoisoflavonoids->MAP2K Inhibits Phosphorylation Homoisoflavonoids->MAPK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by homoisoflavonoids.

Experimental Protocols

To ensure the independent verification and replication of the cited findings, detailed experimental methodologies are provided below.

In Vitro Anti-inflammatory Assay

Objective: To evaluate the inhibitory effect of test compounds on the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 or murine microglial cell line BV-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment and Stimulation:

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of the test compounds (e.g., homoisoflavonoids, Dexamethasone).

  • After a pre-incubation period of 1-2 hours, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

3. Measurement of Nitric Oxide (NO) Production:

  • After 24 hours of LPS stimulation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

4. Measurement of Pro-inflammatory Cytokine Production (IL-1β, IL-6):

  • The levels of IL-1β and IL-6 in the culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

5. Data Analysis:

  • The IC50 values are calculated from the dose-response curves of at least three independent experiments.

Experimental_Workflow A 1. Cell Seeding (RAW 264.7 or BV-2) B 2. Pre-incubation with Test Compounds A->B C 3. LPS Stimulation (1 µg/mL) B->C D 4. Incubation (24 hours) C->D E 5. Supernatant Collection D->E F 6a. NO Measurement (Griess Assay) E->F G 6b. Cytokine Measurement (ELISA) E->G H 7. Data Analysis (IC50 Calculation) F->H G->H

Caption: Workflow for in vitro anti-inflammatory assays.

Conclusion

The available evidence strongly suggests that homoisoflavonoids isolated from Ophiopogon japonicus possess significant anti-inflammatory properties, with potencies that are comparable to, and in some cases greater than, the standard drug Dexamethasone in in vitro models. Their mechanism of action appears to be linked to the modulation of the MAPK signaling pathway. While direct quantitative data for this compound is currently lacking, the consistent findings for its related compounds provide a strong rationale for its further investigation as a potential therapeutic agent. Future research should focus on elucidating the specific efficacy and safety profile of this compound to fully understand its therapeutic potential.

References

Ophiopogonone C vs. Ophiopogonanone D: A Comparative Guide to Their Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A notable disparity in available research characterizes the current understanding of Ophiopogonone C and Ophiopogonanone D, two homoisoflavonoids isolated from the traditional Chinese medicine Ophiopogon japonicus. While preliminary data sheds light on the anti-inflammatory potential of Ophiopogonanone D, this compound remains largely uncharacterized in peer-reviewed scientific literature. This guide provides a comprehensive overview of the existing experimental data for Ophiopogonanone D and highlights the knowledge gap concerning this compound for researchers, scientists, and drug development professionals.

Introduction to this compound and Ophiopogonanone D

This compound and Ophiopogonanone D are members of the homoisoflavonoid class of natural products, which are characteristic chemical constituents of the plant Ophiopogon japonicus. It is crucial to distinguish these compounds from the more extensively studied steroidal saponin, Ophiopogonin D, which is also isolated from the same plant and possesses a wide range of biological activities. The chemical structures of this compound and Ophiopogonanone D are presented below.

Chemical Structures:

  • This compound: 3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochromene-8-carbaldehyde[1]

  • Ophiopogonanone D: (R)-3-(benzo[d][2][3]dioxol- 5-ylmethyl)-7-hydroxy-5- methoxy-6-methyl-4- oxochromane-8-carbaldehyde[4]

Comparative Analysis of Biological Effects

A direct comparison of the biological effects of this compound and Ophiopogonanone D is currently impossible due to the lack of published experimental data for this compound. The following sections detail the available findings for Ophiopogonanone D and the current status of research on this compound.

Ophiopogonanone D: Anti-Inflammatory Activity

A study investigating the anti-inflammatory properties of compounds isolated from the rhizome of Ophiopogon japonicus has provided initial data on the effects of Ophiopogonone D.

Inhibition of Nitric Oxide Production

Ophiopogonanone D was evaluated for its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While Ophiopogonone D was tested, it did not show significant inhibitory activity on NO production in this particular study. Other compounds isolated from the same plant, such as Oleic acid, Palmitic acid, desmethylisoophiopogonone B, and 5,7-dihydroxy-6-methyl-3-(4'-hydroxybenzyl) chromone, demonstrated significant suppression of NO production.

Effects on Pro-Inflammatory Cytokines

The same study also assessed the impact of isolated compounds on the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), in LPS-stimulated RAW 264.7 macrophages. However, specific data for the effect of Ophiopogonanone D on these cytokines were not reported as it was not one of the compounds that showed significant NO inhibition.

This compound: Current Research Status

As of the latest literature search, there is a significant absence of peer-reviewed experimental studies detailing the biological effects of this compound. While some commercial suppliers suggest potential anti-inflammatory, antioxidant, and cytotoxic properties, these claims are not substantiated by accessible scientific research. Therefore, the biological activity of this compound remains an open area for future investigation.

Context from Related Homoisoflavonoids

To provide a broader perspective for researchers, it is useful to consider the biological activities of other, more thoroughly investigated homoisoflavonoids from Ophiopogon japonicus. For instance, methylophiopogonanone A has been shown to possess anti-inflammatory and antioxidant properties. This suggests that the homoisoflavonoid scaffold is a promising area for the discovery of new bioactive molecules.

Experimental Methodologies

The following is a detailed protocol for the anti-inflammatory assays used to evaluate compounds from Ophiopogon japonicus, which would be applicable for future studies on this compound and further investigation of Ophiopogonanone D.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: For anti-inflammatory assays, cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 2 hours) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • After cell treatment, the culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) is added to the supernatant.

    • The mixture is incubated at room temperature for a short period (e.g., 10 minutes) to allow for color development.

    • The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • The nitrite concentration is calculated from a standard curve generated with known concentrations of sodium nitrite.

Pro-Inflammatory Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in the cell culture supernatant.

  • Procedure:

    • Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.

    • Briefly, the culture supernatants are added to microplate wells pre-coated with a capture antibody specific for the target cytokine.

    • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • Following another incubation and washing step, a substrate solution is added, which results in a color change proportional to the amount of bound cytokine.

    • The reaction is stopped, and the absorbance is measured at the appropriate wavelength.

    • Cytokine concentrations are determined by comparison with a standard curve.

Diagrams

Experimental_Workflow_for_Anti_Inflammatory_Assay cluster_cell_culture Cell Culture and Plating cluster_treatment Treatment cluster_assays Assays RAW_cells RAW 264.7 Macrophages Culture Culture in DMEM + 10% FBS RAW_cells->Culture Plate Seed cells in 96-well plates Culture->Plate Pretreat Pre-treat with Ophiopogonanone D (various concentrations) Plate->Pretreat LPS_stim Stimulate with LPS (1 µg/mL) Pretreat->LPS_stim Incubate_24h Incubate for 24 hours LPS_stim->Incubate_24h Collect_supernatant Collect Supernatant Incubate_24h->Collect_supernatant Griess_assay Nitric Oxide (NO) Assay (Griess Reagent) Collect_supernatant->Griess_assay ELISA Cytokine Assay (ELISA) (e.g., IL-1β, IL-6) Collect_supernatant->ELISA

Caption: Experimental workflow for assessing the anti-inflammatory effects of Ophiopogonanone D.

Conclusion

The comparative analysis of this compound and Ophiopogonanone D is severely hampered by a significant lack of research on this compound. While preliminary evidence suggests that Ophiopogonanone D may be a subject of interest for its anti-inflammatory properties, further studies are required to establish a clear biological activity profile. The complete absence of peer-reviewed data on this compound's biological effects presents a clear opportunity for future research. Scientists and drug development professionals are encouraged to explore the potential of these homoisoflavonoids, particularly this compound, to uncover novel therapeutic agents.

References

benchmarking Ophiopogonone C against standard compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ophiopogonone C, a homoisoflavonoid with promising therapeutic potential, benchmarked against established standard compounds in the fields of anti-inflammatory, antioxidant, and cytotoxic research. The data presented is compiled from publicly available experimental studies to offer an objective performance comparison.

Introduction to this compound

This compound is a naturally occurring homoisoflavonoid isolated from the tubers of Ophiopogon japonicus.[1] This compound has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[2] Its unique chemical structure contributes to its therapeutic potential, making it a candidate for further investigation in drug discovery and development.

Comparative Performance Data

To objectively assess the therapeutic potential of this compound, its performance is benchmarked against well-established standard compounds in relevant biological assays. The following tables summarize the available quantitative data.

Anti-Inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The anti-inflammatory potential of compounds is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Dexamethasone is a potent steroidal anti-inflammatory drug commonly used as a positive control in these assays.

CompoundTargetCell LineIC50 (µg/mL)IC50 (µM)Standard CompoundStandard's IC50
This compoundNO ProductionRAW 264.7 macrophagesData Not AvailableData Not AvailableDexamethasoneData Not Available
Compound 5NO ProductionRAW 264.7 macrophages14.1 ± 1.5[2]~47.3DexamethasoneNot directly compared
Compound 7NO ProductionRAW 264.7 macrophages10.9 ± 0.8[2]~36.5DexamethasoneNot directly compared

Note: The IC50 values for compounds 5 and 7 are provided to illustrate the anti-inflammatory potential of homoisoflavonoids from the same source as this compound.

Antioxidant Activity

Antioxidants are crucial for mitigating oxidative stress, a key factor in aging and various pathologies. The antioxidant capacity of a compound is commonly assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). Quercetin, a well-known flavonoid, is a standard positive control for these assays.

Direct comparative data for this compound against Quercetin is not available in the reviewed literature.

CompoundAssayIC50Standard CompoundStandard's IC50
This compoundDPPH, ABTS, FRAPData Not AvailableQuercetin~2-10 µM (DPPH)
This compoundDPPH, ABTS, FRAPData Not AvailableVitamin C~20-50 µM (DPPH)

Note: The IC50 values for Quercetin and Vitamin C are typical ranges observed in the literature and are provided for benchmarking purposes.

Cytotoxic Activity

The cytotoxic potential of a compound against cancer cells is a critical indicator of its anti-cancer properties. This is typically quantified by the half-maximal inhibitory concentration (IC50) in various cancer cell lines. Doxorubicin is a widely used chemotherapeutic agent and serves as a standard for comparison.

Direct comparative data for this compound against Doxorubicin is not available in the reviewed literature.

CompoundCell LineIC50Standard CompoundStandard's IC50
This compoundVarious Cancer CellsData Not AvailableDoxorubicin~0.1-10 µM (cell line dependent)

Note: The IC50 value for Doxorubicin varies significantly depending on the cancer cell line and experimental conditions and is provided as a general benchmark.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the biological activities discussed above.

Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells stimulated with an inflammatory agent.

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Experimental Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are pre-treated with various concentrations of this compound or the standard compound (e.g., Dexamethasone) for 1-2 hours.

  • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control group.

  • The IC50 value is determined from the dose-response curve.

Antioxidant Assay: DPPH Radical Scavenging Activity

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Procedure:

  • A solution of DPPH in methanol is prepared.

  • Various concentrations of this compound or the standard antioxidant (e.g., Quercetin) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates and incubated overnight.

  • The cells are treated with various concentrations of this compound or a standard cytotoxic drug (e.g., Doxorubicin) for 24-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can enhance understanding. The following diagrams were created using Graphviz (DOT language).

Inhibition of Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates iNOS iNOS NFkB->iNOS Upregulates NO Nitric Oxide (Pro-inflammatory) iNOS->NO Produces OphC This compound OphC->NFkB Inhibits

Caption: Proposed mechanism of this compound in inhibiting the LPS-induced inflammatory pathway.

Experimental Workflow for Anti-Inflammatory Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Measurement & Analysis A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with This compound / Dexamethasone B->C D Induce inflammation with LPS (1 µg/mL) C->D E Incubate for 24 hours D->E F Measure nitrite using Griess Reagent E->F G Calculate % NO inhibition F->G H Determine IC50 value G->H

Caption: Workflow for determining the anti-inflammatory activity of this compound.

Logic of Antioxidant (DPPH) and Cytotoxicity (MTT) Assays

G cluster_DPPH DPPH Assay Logic cluster_MTT MTT Assay Logic DPPH_Radical DPPH Radical (Purple) Reduced_DPPH Reduced DPPH (Colorless/Yellow) OphC_DPPH This compound OphC_DPPH->Reduced_DPPH Scavenges MTT MTT (Yellow) Viable_Cell Viable Cell Formazan Formazan (Purple) Viable_Cell->Formazan Reduces MTT to Apoptosis Cell Death OphC_MTT This compound OphC_MTT->Viable_Cell Induces

Caption: Conceptual logic of DPPH radical scavenging and MTT cytotoxicity assays.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.